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Silicic acid, aluminum salt

Cat. No.: B1143378
CAS No.: 1335-30-4
M. Wt: 282.214176
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Description

Historical Trajectories in Aluminosilicate (B74896) Science

The scientific journey into aluminosilicates began in 1756 with the discovery of the first zeolite mineral, stilbite, by Swedish mineralogist Axel Fredrik Cronstedt. wiley-vch.de He identified zeolites as a new class of hydrated aluminosilicates containing alkali and alkaline earth metals. wiley-vch.de The term "zeolite" was coined from the Greek words "zeo" (to boil) and "lithos" (a stone), describing the mineral's tendency to release steam when heated. wiley-vch.dewikipedia.org

Early studies in the late 18th and 19th centuries further characterized the properties of these minerals, including their adsorption capabilities and the phenomenon of reversible cation exchange. wiley-vch.de A pivotal moment came in 1862 when St. Claire Deville accomplished the first hydrothermal synthesis of a zeolite, levynite. wiley-vch.de The concept of the open, porous framework of dehydrated zeolites was proposed by Friedel in 1896, who observed their ability to adsorb various liquids. wiley-vch.de

The 20th century witnessed a surge in aluminosilicate research, particularly with the advent of industrial applications. The first synthetic zeolite structure was reported by Richard Barrer. wikipedia.org A significant breakthrough occurred in the 1940s with R. M. Milton's development of a low-temperature, low-pressure hydrothermal crystallization method for producing alkali aluminosilicate gels. taylorandfrancis.com The commercial production of zeolites began in the 1950s, marking their transition into critical components for industrial processes. rsc.orgresearchgate.net The nomenclature and classification of clay minerals, another significant group of aluminosilicates, saw substantial development in the mid-20th century, with international committees established to standardize terminology. minsocam.org

Evolution of Research Paradigms and Theoretical Frameworks

Research paradigms in aluminosilicate science have evolved from initial mineralogical classification to a deep, molecular-level understanding of their structure-property relationships. Initially, research focused on the macroscopic properties and geological origins of natural minerals. The development of synthetic methods in the mid-20th century shifted the focus towards creating materials with tailored properties for specific applications. wikipedia.org

The introduction of organic templates, such as quaternary ammonium (B1175870) cations in the 1960s, revolutionized zeolite synthesis, enabling the creation of high-silica zeolites with novel framework structures. taylorandfrancis.com This led to a paradigm shift from relying on naturally occurring minerals to the rational design of synthetic zeolites with specific pore sizes and catalytic activities.

Theoretical frameworks have also advanced significantly. The "iron-sulfur world" theory, for example, posits that minerals like iron sulfides played a catalytic role in the prebiotic evolution of complex organic molecules. nih.gov Computational modeling, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for understanding the complex structures and reaction mechanisms at the atomic level. nih.govresearchgate.net These computational approaches allow researchers to predict material properties, simulate synthesis processes, and investigate the interactions between aluminosilicates and other molecules with high accuracy. nih.govresearchgate.net Recent research has also focused on the role of hydrated silicate (B1173343) ionic liquids in zeolite crystallization, providing new insights into the nucleation and growth mechanisms. wikipedia.orgresearchgate.net

Classification and Nomenclature in Academic Discourse

Aluminosilicates are broadly classified based on their structure into crystalline, amorphous, and nanostructured materials. The International Mineralogical Association (IMA) oversees the official nomenclature of minerals, including aluminosilicates, to ensure consistency in scientific communication. mineralogy-ima.orgmindat.org

Crystalline aluminosilicates possess a highly ordered, three-dimensional arrangement of atoms.

Zeolites are microporous, crystalline aluminosilicates with well-defined framework structures composed of corner-sharing AlO₄ and SiO₄ tetrahedra. wikipedia.orgbrin.go.id These interconnected tetrahedra form channels and cavities of molecular dimensions, giving zeolites their characteristic molecular sieving properties. brin.go.id The framework has a net negative charge, which is balanced by cations located in the pores. wikipedia.org There are over 253 unique zeolite frameworks identified by the International Zeolite Association (IZA), each with a specific three-letter code. wikipedia.org Synthetic zeolites are often preferred for commercial applications due to their purity and uniform particle size. brin.go.id

Interactive Data Table: Properties of Selected Zeolites

Zeolite TypeSi/Al Ratio RangePore Size (Å)Framework Density (T/1000 ų)
Zeolite A (LTA)1.0 - 2.04.112.9
Faujasite (FAU)1.5 - 3.07.412.7
Mordenite (MOR)5.0 - 10.06.5 x 7.017.2
ZSM-5 (MFI)10 - ∞5.1 x 5.5, 5.3 x 5.617.9

Clay Minerals , such as kaolinite (B1170537) and bentonite (B74815), are another significant group of crystalline aluminosilicates. They are phyllosilicates, meaning they have a layered structure.

Kaolinite is a 1:1 clay mineral, consisting of one tetrahedral silica (B1680970) sheet linked to one octahedral alumina (B75360) sheet. mdpi.com It has a low specific surface area and cation exchange capacity compared to other clays (B1170129). mdpi.comjournalssystem.com

Bentonite is a type of clay that is primarily composed of montmorillonite, a 2:1 clay mineral. mdpi.comuq.edu.au Montmorillonite has a structure of two tetrahedral silica sheets sandwiching an octahedral alumina sheet. This structure allows for the substitution of cations, resulting in a net negative charge that is balanced by exchangeable cations in the interlayer space, giving it a high specific surface area and swelling capacity. mdpi.com

Interactive Data Table: Comparative Properties of Kaolinite and Bentonite

PropertyKaoliniteBentonite (Montmorillonite)
Clay Mineral Type1:12:1
Specific Surface Area (m²/g)~9.51 mdpi.com~38.7 mdpi.com
Cation Exchange Capacity (meq/100g)LowHigh
Swelling CapacityLowHigh

Amorphous aluminosilicates lack the long-range atomic order characteristic of crystalline materials.

Aluminosilicate Glasses are non-crystalline solids that are often intermediate in properties and cost between pure silica glass and common soda-lime-silica glasses. britannica.com They are used in applications requiring high thermal resistance, such as in glass fibers for reinforced plastics and thermal insulation. britannica.com The introduction of alumina into the silica network can significantly alter the material's properties. acs.org

Aluminosilicate Gels are formed through chemical polymerization at room temperature, often via a sol-gel process. researchgate.net These gels can be converted into glasses or ceramics by thermal treatment. researchgate.net The microstructure of amorphous aluminosilicate gels can serve as a precursor for the crystallization of zeolites. irb.hr

Aluminosilicate Composites involve the combination of aluminosilicates with other materials to create a new material with enhanced properties. For example, aluminosilicate fibers are used as reinforcement in aluminum matrix composites to improve their mechanical properties. researchgate.net

Nanostructured aluminosilicates are materials with structural features on the nanometer scale. These materials often exhibit unique properties due to their high surface-area-to-volume ratio. They can be synthesized through various methods, including the geopolymerization of materials like fly ash. researchgate.netcore.ac.uk Research has shown that nanostructured aluminosilicates can be produced with varying particle sizes and surface areas depending on the synthesis conditions. vvsu.rucambridge.org For example, aluminosilicate powders synthesized by a two-step sol-gel method can have a large specific surface area of 430 m²/g. mdpi.com These materials have potential applications in catalysis, adsorption, and medicine. researchgate.net

Interactive Data Table: Synthesis and Properties of Nanostructured Aluminosilicates

Synthesis MethodPrecursorsParticle/Pore SizeSpecific Surface Area (m²/g)
Two-step sol-gel mdpi.comSodium silicate, Aluminum nitrate (B79036)Mesoporous430
Co-precipitation mdpi.comSodium silicate, Aluminum nitrateSharp-edged particles158
F108 Template cambridge.orgF108, Al₂O₃, SiO₂15.33 nm137.62
Geopolymerization core.ac.ukMetakaolin, Sodium silicate--

Interdisciplinary Significance in Contemporary Materials Science and Engineering

Aluminosilicates are of immense interdisciplinary importance, with applications spanning materials science, chemistry, geology, and engineering.

In materials science , they are crucial for the development of advanced materials. Zeolites are widely used as catalysts in the petrochemical industry for processes like fluid catalytic cracking, and as adsorbents for separation and purification. rsc.orgmdpi.com Aluminosilicate fibers are key components in high-strength, lightweight composite materials for the aerospace and automotive industries. researchgate.net Aluminosilicate glasses are essential for manufacturing durable screens for electronic devices. wikipedia.org

In environmental engineering , aluminosilicates play a vital role in pollution control and remediation. Zeolites and clay minerals are used for water purification to remove heavy metal ions and other contaminants. brin.go.idjournalssystem.com They are also being explored for CO₂ capture and storage. mdpi.com The development of alkali-activated materials, or geopolymers, from aluminosilicate precursors offers a more sustainable alternative to traditional Portland cement, potentially reducing carbon dioxide emissions. bohrium.com

In the chemical industry , aluminosilicates serve as catalysts and catalyst supports, enabling a wide range of chemical reactions with high efficiency and selectivity. wikipedia.org Their porous nature and tunable acidity make them ideal for shaping chemical processes.

The study of aluminosilicates continues to be a vibrant area of research, with ongoing efforts to synthesize novel structures with enhanced properties for a variety of advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2O9Si3 B1143378 Silicic acid, aluminum salt CAS No. 1335-30-4

Properties

IUPAC Name

dialuminum;dioxido(oxo)silane
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InChI

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
Source PubChem
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InChI Key

PGZIKUPSQINGKT-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]
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Molecular Formula

Al2O9Si3
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DSSTOX Substance ID

DTXSID701014506
Record name Aluminum silicate (Al2(SiO3)3)
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Molecular Weight

282.21 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS]
Record name Aluminatesilicate
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Record name Silicic acid, aluminum salt
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CAS No.

14504-95-1, 1327-36-2, 1335-30-4
Record name Silicic acid (H2SiO3), aluminum salt (3:2)
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Record name Silicic acid (H2SiO3), aluminum salt (3:2)
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Record name Aluminum silicate (Al2(SiO3)3)
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Advanced Synthetic Methodologies and Process Engineering

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a prevalent method for crystallizing aluminum silicates from aqueous solutions under high temperature and pressure. This technique mimics the natural formation of zeolites and clays (B1170129), offering a versatile route to a variety of crystalline phases.

The crystalline phase of the final aluminum silicate (B1173343) product is highly dependent on the specific conditions of the hydrothermal reaction. Key parameters such as temperature, pressure, pH, and the molar ratios of reactants (e.g., SiO₂/Al₂O₃) play a determinative role in the nucleation and growth of different crystal structures. nih.govrsc.org

Research has demonstrated that variations in these conditions can lead to the selective formation of different aluminosilicate (B74896) minerals. For instance, at temperatures between 100°C and 250°C, with a pH greater than 12, zeolite N can be formed. google.com In other studies, boehmite (AlOOH) has been shown to form at 150°C and 200°C after 12 hours of reaction time. mdpi.com Furthermore, the synthesis of kaolinite (B1170537) group minerals is significantly influenced by pH, with ordered kaolinite forming at low pH and halloysite (B83129) at high pH. nih.gov The pressure is another critical factor; for example, with similar starting mixtures, analcime (a zeolite) was synthesized at 2 kbar, while beidellite (B77351) (a clay) was formed at 1 kbar. researchgate.net

The following table summarizes the influence of various reaction conditions on the resulting crystalline phase of aluminum silicate, based on findings from several studies.

Si/Al RatioTemperature (°C)PressurepHDurationResulting Crystalline Phase
1.0 - 5.0100 - 250> 1 atm> 121 min - 100 hrsZeolite N google.com
Not Specified150 - 200Not SpecifiedNot Specified12 hrsBoehmite mdpi.com
1:1 (Al/Si)Not SpecifiedNot SpecifiedLowNot SpecifiedOrdered Kaolinite nih.gov
1:1 (Al/Si)Not SpecifiedNot SpecifiedHighNot SpecifiedHalloysite nih.gov
Not SpecifiedNot Specified2 kbarNot SpecifiedNot SpecifiedAnalcime researchgate.net
Not SpecifiedNot Specified1 kbarNot SpecifiedNot SpecifiedBeidellite researchgate.net

Structure-directing agents (SDAs) and organic templates are often employed in hydrothermal synthesis to guide the formation of specific microporous and mesoporous structures, such as zeolites. acs.orgrsc.org These organic molecules act as templates around which the inorganic aluminosilicate framework assembles. The size, shape, and charge distribution of the SDA molecule can determine the pore architecture of the final product. nih.gov

A variety of organic compounds can be used as SDAs, and in some cases, composite templates are utilized to enhance the synthesis process. For example, a composite template of P123/poly(vinyl alcohol) (PVA) has been shown to improve the efficiency of the synthesis of hydrothermally stable mesoporous aluminosilicates. figshare.com While SDAs are effective, their high cost and potential environmental impact have driven research into template-free synthesis routes. researchgate.net Seed-assisted approaches, for instance, can significantly reduce the amount of organic template required. rsc.org

The crystallization of aluminum silicates under hydrothermal conditions is a complex process involving the dissolution of precursors, nucleation of new crystalline phases, and subsequent crystal growth. The study of crystallization kinetics provides valuable insights into the mechanisms governing these transformations and allows for the optimization of synthesis parameters.

The Avrami equation is commonly used to describe the kinetics of isothermal crystallization, providing information about the nucleation and growth mechanism through the Avrami parameter (n). nih.gov Non-isothermal methods, such as differential thermal analysis (DTA), are also employed to determine key kinetic parameters like the activation energy of crystallization (Ea). nih.gov

For instance, the apparent activation energy for the crystallization of leucite and kalsilite from amorphous aluminosilicate precursors has been determined to be 403.32 kJ/mol and 373.10 kJ/mol, respectively. acs.org In another study on lithium calcium aluminosilicate glass, the activation energies for crystal growth were found to be 249.4 kJ/mole (isothermal) and 215.9 kJ/mole (non-isothermal). tandfonline.com These kinetic parameters are crucial for understanding and controlling the crystallization process to achieve the desired material properties.

The table below presents a summary of kinetic parameters for the crystallization of various aluminum silicate systems.

Material SystemMethodActivation Energy (Ea) (kJ/mol)Avrami Parameter (n)Crystallization Mechanism
LeuciteIsothermal403.32 acs.orgNot SpecifiedPseudo-zero-rate kinetics acs.org
KalsiliteIsothermal373.10 acs.orgNot SpecifiedPseudo-zero-rate kinetics acs.org
Lithium Calcium AluminosilicateIsothermal & Non-isothermal249.4 & 215.9 tandfonline.com~1Rod-like growth controlled by diffusion tandfonline.com
CaO-Al₂O₃-SiO₂ (from zeolite)Non-isothermal (DTA)406 - 428 nih.gov3.33 nih.govNot Specified
CaO-Al₂O₃-SiO₂ (from pumice)Non-isothermal (DTA)356 - 378 nih.gov2.89 nih.govNot Specified
Lithium Aluminosilicate (CeO₂ added)Non-isothermal282 ± 7 researchgate.net3.2 ± 0.2 researchgate.netNot Specified
Lithium Aluminosilicate (no CeO₂)Non-isothermal323 ± 7 researchgate.net2.8 ± 0.2 researchgate.netNot Specified

Sol-Gel Processing Techniques

Sol-gel processing is a versatile chemical solution method used for the synthesis of a wide variety of materials, including aluminum silicates. This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The sol-gel process offers excellent control over the final product's purity, homogeneity, and textural properties at relatively low temperatures. nih.gov

To achieve greater control over the particle size, morphology, and porosity of aluminum silicates, two-step sol-gel methods have been developed. nih.gov These methods typically involve separate hydrolysis and condensation steps, allowing for more precise manipulation of the gelation process. For example, a two-step sol-gel method using ammonia (B1221849) has been successful in synthesizing mesoporous aluminum silicate powder with a high specific surface area of 430 m²/g. nih.gov

The control of porosity in sol-gel derived materials is a key area of research, as it directly impacts their performance in applications such as catalysis and adsorption. rsc.org Strategies to control porosity often focus on managing the packing of primary particles or polymers during gelation and the subsequent collapse of the gel network upon drying. unm.edu By carefully controlling the synthesis parameters in a two-step process, it is possible to tailor the pore structure to be predominantly microporous or mesoporous. researchgate.net

The following table provides a comparison of the properties of aluminum silicate powders synthesized by co-precipitation and a two-step sol-gel method.

Synthesis MethodSpecific Surface Area (m²/g)PorosityMorphology
Co-precipitation158 nih.govNot specified as mesoporousSharp-edged, glassy particles nih.gov
Two-Step Sol-Gel430 nih.govMesoporous nih.govUniformly sized particles nih.gov

The gelation and condensation stages of the sol-gel process are influenced by a multitude of factors that ultimately determine the structure and properties of the final aluminum silicate material. These factors include the choice of precursors (e.g., alkoxides), the water-to-alkoxide ratio, the type and concentration of the catalyst (acid or base), pH, temperature, and the solvent used. dtic.milmdpi.comresearchgate.net

The pH of the reaction medium is a critical parameter that affects the rates of hydrolysis and condensation. mdpi.com Acidic conditions generally lead to slower condensation and result in more linear, weakly branched polymers, while basic conditions promote faster condensation around more highly substituted centers, leading to more compact, particulate sols. researchgate.net The concentration of reactants and the temperature also play significant roles in the kinetics of the sol-gel process, influencing the size of the primary particles and the final pore structure of the gel. mdpi.com

Co-precipitation Syntheses

Co-precipitation is a widely utilized method for synthesizing aluminum silicate, involving the simultaneous precipitation of silica (B1680970) and alumina (B75360) precursors from a solution. google.com This technique is valued for its relative simplicity and scalability. The process typically involves preparing separate aqueous solutions of an aluminum salt, such as aluminum nitrate (B79036) nonahydrate, and a silicate salt, like sodium silicate. mdpi.comnih.gov The aluminum silicate is then precipitated by combining these solutions, often by adding the sodium silicate solution to the aluminum nitrate solution under controlled conditions. mdpi.comnih.gov

The mechanism of silicate removal and aluminum silicate formation during co-precipitation is complex and highly dependent on the synthesis conditions, particularly the initial silicon-to-aluminum (Si/Al) molar ratio. nih.govresearchgate.netnih.gov Research has shown that two primary mechanisms are at play: adsorption and precipitation. nih.govresearchgate.netelsevierpure.com

At low Si/Al molar ratios (less than 2) , the dominant mechanism is the adsorption of silicate onto freshly formed aluminum hydroxide (B78521), specifically boehmite. nih.govresearchgate.netnih.gov

At high Si/Al molar ratios (greater than 2) , the primary mechanism shifts to the precipitation of a poorly crystalline aluminum silicate, akin to kaolinite. nih.govresearchgate.netnih.gov

The co-precipitation process is characterized by a rapid initial uptake of silicate within seconds, followed by a much slower uptake phase that can last several hours. nih.govnih.govelsevierpure.com The initial rate of silicate removal is notably higher in the co-precipitation process compared to simple adsorption onto pre-formed aluminum hydroxide. nih.govnih.govelsevierpure.com This enhanced efficiency is attributed to the increased adsorption to boehmite and the rapid precipitation of the kaolinite-like phase. nih.govelsevierpure.com

However, materials synthesized via co-precipitation often exhibit certain structural characteristics. For instance, aluminum silicate powder produced by this method can have a relatively low specific surface area (e.g., 158 m²/g) and particles with a sharp, glassy appearance. mdpi.comnih.gov Strict control over pH and precursor concentrations is crucial for achieving effective and consistent synthesis. nih.govnih.govelsevierpure.com

Table 1. Effect of Si/Al Molar Ratio on Silicate Removal Mechanism in Co-precipitation nih.govresearchgate.net
Initial Si/Al Molar RatioPredominant MechanismResulting Solid Phase
<2AdsorptionSilicate adsorbed to Boehmite
>2PrecipitationPoorly crystalline Kaolinite

Green and Sustainable Synthesis Routes

In a move towards more sustainable and cost-effective production, researchers have focused on using abundant, naturally occurring minerals as precursors for aluminum silicate synthesis. Bentonite (B74815) and perlite (B1173460), which are natural aluminosilicates, have emerged as promising low-cost alternatives to expensive chemical-grade reagents like tetraethyl orthosilicate (B98303) (TEOS). mdpi.comnih.govmdpi.com

Bentonite, a type of clay rich in montmorillonite, can be used as a primary silica and alumina source. mdpi.comnih.govgoogle.com The synthesis process often involves an initial acid leaching step to extract aluminum salts, followed by an alkaline leaching of the filter cake to obtain a water glass (sodium silicate) solution. google.com These two solutions are then reacted to synthesize superfine aluminum silicate. google.com This approach not only lowers production costs and energy consumption but also represents a form of wilkinite deep processing and comprehensive utilization. google.com In other variations, bentonite is used to partially or fully replace TEOS in template-assisted synthesis, creating mesoporous aluminosilicate composites. mdpi.comnih.gov The amount of bentonite used directly influences the chemical composition of the final material, with higher bentonite content leading to increased alumina and iron oxide in the product. mdpi.com

Perlite, a volcanic glass with high reactive silica content, is another viable natural precursor. mdpi.com A two-step hydrothermal process can be employed to convert perlite into high-quality zeolitic aluminum silicates. mdpi.com In the first step, perlite powder is treated with a sodium hydroxide solution to precipitate zeolites and produce a silicon-rich solution. mdpi.com In the second step, the Si:Al molar ratio of this solution is adjusted with sodium aluminate to synthesize specific zeolites, such as Zeolite A (LTA), with high conversion efficiency. mdpi.com

Table 2. Comparison of Precursors in Aluminum Silicate Synthesis mdpi.comnih.govmdpi.com
Precursor TypeExamplesAdvantagesTypical Process Steps
ConventionalTEOS, Aluminum NitrateHigh purity, predictable reactivitySol-gel, Co-precipitation
Natural (Green)Bentonite, PerliteLow cost, abundant, sustainableAcid/alkali leaching, hydrothermal alteration, alkali fusion

Lowering the synthesis temperature is a key aspect of green chemistry, as it reduces energy consumption and associated costs. Low-temperature routes for producing aluminum silicates have been successfully developed. For example, amorphous glassy aluminosilicates, also referred to as inorganic polymer glass, can be formed at temperatures below 100°C. researchgate.net This process involves reacting a dehydroxylated clay like metakaolinite with an alkaline sodium silicate solution. researchgate.net The resulting material is an amorphous polymer consisting of randomly distributed SiO₄ and AlO₄ tetrahedra. researchgate.net

For ceramic applications, porous aluminosilicate ceramics have been synthesized at relatively low temperatures ranging from 800-1000°C. researchgate.net This method involves impregnating a polyurethane sponge with a slurry containing kaolin (B608303), feldspar, silica, and fusible glass. researchgate.net The subsequent heat treatment causes the stage-by-stage formation of low-temperature eutectics and the thermal destruction of the polyurethane sponge, leaving behind a porous ceramic structure. researchgate.net

Template-Assisted Synthesis of Mesoporous and Microporous Structures

To create aluminum silicates with controlled porosity, particularly in the mesoporous range (2-50 nm), template-assisted synthesis is employed. Non-ionic surfactants are frequently used as structure-directing agents due to their low cost, low toxicity, and biodegradability. orientjchem.orgrsc.org The synthesis mechanism involves the self-assembly of surfactant molecules into micelles in a solution containing silica and alumina precursors. researchgate.net These micelles act as a template, and the inorganic species hydrolyze and condense around them. researchgate.net Subsequent removal of the surfactant template, typically through calcination, leaves behind a porous inorganic framework. researchgate.net

A variety of non-ionic surfactants have been used, including polyethylene (B3416737) glycol-polypropylene glycol-polyethylene glycol block copolymers (like Pluronic F108) and fatty alcohol polyoxyethylene ethers (like C₁₆EO₈). researchgate.netrsc.org The choice of surfactant and the control of synthesis parameters—such as temperature, pH, and precursor concentrations—are critical for tailoring the final properties of the material, including its surface area, pore volume, and average pore size. researchgate.net For example, in a synthesis using F108 as a template, a sodium hydroxide concentration of 11 mol/L and a crystallization temperature of 130°C yielded a material with a specific surface area of 137.62 m²/g and an average pore size of 15.33 nm. researchgate.net

Table 3. Properties of Mesoporous Aluminum Silicate Synthesized with F108 Template researchgate.net
Synthesis ParameterValueResulting PropertyValue
NaOH Concentration11 mol/LSpecific Surface Area137.62 m²/g
Crystallization Temperature130 °CAverage Pore Volume0.27 cm³/g
--Average Pore Size15.33 nm

Beyond mesoporous materials, advanced synthesis techniques can create even more complex pore architectures, such as super-microporous (pore size 1-2 nm) and hierarchical systems. nih.govnih.govnih.gov Super-microporous materials bridge the gap between microporous zeolites (<1 nm) and mesoporous oxides (>2 nm). nih.govnih.gov Hierarchical structures contain multiple levels of porosity (e.g., micropores and mesopores), which can enhance accessibility and diffusion within the material. nih.govacs.org

One method to achieve these structures is the Evaporation-Induced Self-Assembly (EISA) strategy, using templates like fatty alcohol polyoxyethylene ether. nih.govnih.gov By carefully selecting solvents (e.g., methanol, ethanol) and precursors, super-microporous titania-alumina materials with high surface areas (up to 396 m²/g) have been synthesized. nih.govnih.gov

Hierarchically porous aluminosilicates can be synthesized by varying parameters such as temperature and aluminum concentration in the presence of a single structure-directing agent, such as an imidazole-based surfactant. nih.govacs.org By adjusting these conditions, a range of products can be obtained, from amorphous layered silica-alumina with high surface area (800 m²/g) to highly crystalline, hierarchically porous zeolites. nih.govacs.org These materials exhibit both micropores (around 0.58 nm) and a distribution of mesopores. nih.govacs.org

Geopolymerization Processes

Geopolymerization is a chemical process that transforms amorphous aluminosilicate materials into a three-dimensional, covalently bonded network. This process is typically initiated by a highly alkaline solution and can often proceed at ambient or slightly elevated temperatures.

Ambient Temperature Synthesis of Ceramic-like Aluminosilicates

The synthesis of ceramic-like aluminosilicates at room temperature is a key advantage of geopolymer technology. This process involves the reaction of a solid aluminosilicate source with a concentrated alkaline solution, which facilitates the dissolution of the precursor and subsequent polycondensation into a hardened material. unimore.it

The primary components for this synthesis are:

Aluminosilicate Precursors: These are materials rich in silicon and aluminum. Common examples include metakaolin, fly ash, and ground granulated blast furnace slag (GGBS). mdpi.com The reactivity of these precursors is a critical factor, influencing setting times and the properties of the final product. researchgate.net

Alkaline Activators: Highly alkaline solutions are used to dissolve the aluminosilicate source. These are typically solutions of alkali hydroxides (like sodium hydroxide) and alkali silicates (like sodium silicate). mdpi.comchula.ac.th

The process begins with the dissolution of the aluminosilicate material in the alkaline solution, which breaks down the Si-O-Si and Si-O-Al bonds. This is followed by the formation of a gel phase as silicate and aluminate species condense. Finally, a polycondensation reaction occurs, where these species rearrange and form a rigid, three-dimensional aluminosilicate network, resulting in a hard, ceramic-like material. mdpi.com Monoliths that set rapidly and harden at ambient temperature can be prepared through sol-gel type condensation reactions between sodium silicate and a sodium aluminate solution. fao.org

The properties of the resulting geopolymers can be tailored by adjusting factors such as the Si/Al ratio, the concentration of the alkaline activator, and the curing conditions. mdpi.com For instance, research has shown that specific mixing proportions of precursors can yield compressive strengths over 30 MPa under ambient curing conditions. researchgate.net

Key Factors in Ambient Temperature Geopolymer Synthesis
FactorDescriptionImpact on Final ProductSource
Precursor ReactivityThe rate and extent to which the aluminosilicate source dissolves in the alkaline activator. GGBS is often more reactive than fly ash at ambient temperatures.Affects setting time and early strength development. Higher reactivity can lead to faster setting. researchgate.net
Alkaline Activator ConcentrationThe molarity of the alkali hydroxide solution and the ratio of alkali silicate to hydroxide.Influences the dissolution of precursors and the rate of polycondensation. mdpi.com
Si/Al RatioThe molar ratio of silicon to aluminum in the overall mixture.Determines the structure and properties of the geopolymer network. mdpi.com
Curing ConditionsTemperature and humidity during the hardening process.Ambient temperature curing is a key feature, but conditions can still influence the final mechanical properties.

Formation of Nanostructured Geopolymers

The inherent versatility of the geopolymerization process allows for the synthesis of nanostructured aluminosilicate materials. unimore.it The nanostructure of geopolymers is characterized by the arrangement of the aluminosilicate tetrahedral networks, which are typically amorphous to semi-crystalline. unimore.it

The formation of these nanostructures is governed by the chemistry of the geopolymer formulation. By carefully controlling the synthesis conditions, it is possible to tailor the nanostructure to achieve specific functionalities. Key to this control is the understanding of the Si/Al substitution within the geopolymer framework. Introducing aluminum into the silicate network leads to specific changes in chemical shifts that can be observed through analytical techniques, allowing for an assessment of the ordering at the nanoscale. unimore.it

The facile synthesis conditions and the abundance of precursors make geopolymer chemistry a promising avenue for developing new nanostructured materials for large-scale applications. unimore.it

Novel Synthetic Approaches

Beyond geopolymerization, other advanced methods are being employed to synthesize aluminum silicate materials, particularly for applications requiring high purity, specific morphologies like core-shell nanoparticles, or thin films.

Nonthermal Plasma Synthesis of Core-Shell Nanoparticles

Nonthermal plasma synthesis is an all-gas-phase approach for producing high-purity, heterostructured nanoparticles. umn.edunih.gov This method is particularly effective for creating aluminum-silica (Al-SiO₂) core-shell nanoparticles, which are of interest for their enhanced energetic and optical properties. umn.edunih.gov

The synthesis is typically carried out in a radiofrequency (RF)-driven capacitively coupled plasma reactor. umn.edunih.gov The process involves the following:

Precursors: Gaseous precursors are introduced into the plasma. For Al-SiO₂ nanoparticles, common precursors are aluminum trichloride (B1173362) (AlCl₃) vapor and silane (B1218182) (SiH₄) diluted in a carrier gas like argon. umn.edunih.gov

Plasma Reaction: In the plasma environment, the precursor molecules are dissociated, leading to the nucleation and growth of nanoparticles. Nonthermal plasmas can generate the necessary radical species at low temperatures. nsf.gov

Morphology Control: By varying plasma parameters such as RF power and the flow rate of the silane precursor, it is possible to control the morphology and composition of the resulting nanoparticles. umn.edunih.gov This allows for the tunable synthesis of Al-SiO₂ core-shell particles, as well as other structures like Si-Al₂O₃ core-shell and Al-Si Janus particles. umn.edunih.gov

Characterization using techniques like scanning transmission electron microscopy (STEM) and energy-dispersive X-ray spectroscopy (EDS) confirms the core-shell structure and allows for the determination of the Al:Si ratio, which can be varied over a wide range. umn.edunih.govmdpi.com A key advantage of this method is the passivation of the aluminum nanoparticle core with a silica shell, which prevents the formation of a native oxide layer and can increase the oxidation temperature from 535 °C for bare Al to 585 °C for Al-SiO₂ core-shell particles. umn.edunih.gov

Parameters in Nonthermal Plasma Synthesis of Al-SiO₂ Core-Shell Nanoparticles
ParameterPrecursorsEffect on Nanoparticle PropertiesSource
RF PowerAlCl₃, SiH₄Influences the dissociation of precursors and the energy of the plasma, affecting nanoparticle composition and morphology. umn.edunih.gov
Dilute SiH₄ Flow RateAlCl₃, SiH₄Controls the availability of silicon species, allowing for tuning of the shell thickness and the overall Al:Si ratio. umn.edunih.gov
Residence TimeAlCl₃, ArShort residence times (tens of milliseconds) are crucial for forming Al particles in the 10-20 nm size range. nsf.gov
PressureAlCl₃, ArPressures above 4.7 Torr are required to form Al particles with narrow size distributions. nsf.gov

Chemical Vapor Deposition and Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, typically in the form of thin films. For aluminum silicate, Metal-Organic Chemical Vapor Deposition (MOCVD) is a commonly used variant.

Atmospheric pressure MOCVD has been successfully used to grow aluminum silicate, (Al₂O₃)ₓ(SiO₂)ᵧ, thin films. bohrium.comrsc.org This process utilizes a volatile metal-organic precursor, such as [Al(OSiEt₃)₃]₂. bohrium.comrsc.org The precursor is transported in a vapor phase to a substrate where it thermally decomposes, leading to the deposition of a thin film.

The deposited films often consist of a mixture of aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and an aluminosilicate phase. bohrium.comrsc.org Evidence from studies using low-temperature CVD (<400 °C) on silicon substrates suggests the formation of a thin aluminum silicate layer, composed of Al-O-Si bond units, at the interface between the silicon substrate and the Al₂O₃ layer. ufrgs.braip.org This interfacial silicate layer is thought to result from reactions between the silicon and hydroxyl groups that form on the surface during the oxidation of the adsorbed precursor. aip.org

The properties of the deposited films, such as their mechanical and structural characteristics, are influenced by the deposition temperature. bohrium.com Analytical techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) are used to characterize the composition and structure of the films. bohrium.comrsc.orgaip.org

Structural Elucidation and Advanced Characterization Techniques

The characterization of silicic acid, aluminum salt—a compound often found in amorphous or poorly crystalline states—relies heavily on techniques that can probe its structure at different length scales. X-ray diffraction and scattering methods are fundamental in identifying crystalline phases, analyzing nanoscale ordering, and characterizing amorphous structures.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary technique for investigating the long-range atomic order in aluminum silicate (B1173343) materials. The resulting diffraction pattern serves as a fingerprint for identifying crystalline phases and assessing the degree of crystallinity.

In many synthetic preparations, aluminum silicate presents as an amorphous material. researchgate.netnih.gov This is characterized in a PXRD pattern by the absence of sharp Bragg peaks and the presence of a broad, diffuse halo. For instance, synthesized aluminum silicate powders have shown a broad peak centered around a 2θ value of 25 degrees, which is indicative of an amorphous phase. nih.gov Similarly, some natural amorphous aluminum silicates used as catalytic supports exhibit a non-crystalline broad scattering peak between 22° and 35° in their XRD patterns. researchgate.net

However, under specific conditions such as heat treatment (sintering) or particular synthesis routes, crystalline phases can form. sci-hub.stunila.ac.id For example, amorphous precursors can be transformed into crystalline phases like mullite (B73837) and quartz at elevated temperatures. unila.ac.id One study documented the formation of a crystalline aluminum silicate hydroxide (B78521) (Al₂Si₂O₅(OH)₄) phase, identified by sharp diffraction peaks at 2θ values of 38.1°, 44.4°, and 64.5°. sci-hub.st The phase purity of the bulk sample is crucial for correlating the material's structure with its properties, and PXRD is the definitive method for this assessment. ncl.ac.uk

PhaseCrystallinityCharacteristic PXRD FeaturesReference 2θ Values (°)
Synthetic Aluminum SilicateAmorphousBroad, diffuse halo~22-35
Aluminum Silicate HydroxideCrystallineSharp diffraction peaks38.1, 44.4, 64.5
Mullite (from precursor)CrystallineCharacteristic diffraction peaks-
Quartz (from precursor)CrystallineCharacteristic diffraction peaks-

Small-Angle X-ray Scattering (SAXS) for Mesostructure Analysis

While PXRD probes atomic-level periodicity, Small-Angle X-ray Scattering (SAXS) investigates larger structural features on the nanometer to micrometer scale (typically 1-100 nm). malvernpanalytical.com This makes it an ideal technique for analyzing the mesostructure of materials like aluminum silicate, especially those with porous architectures. researchgate.net

SAXS provides information on the size, shape, and arrangement of nanoparticles, pores, and other nanoscale inhomogeneities. mat-cs.com The technique relies on detecting differences in electron density within a material, such as that between the solid aluminosilicate (B74896) framework and the empty pore spaces. researchgate.net For mesoporous silicates, SAXS can determine parameters like the unit cell size and the type of ordered structure. researchgate.net It is a non-destructive, bulk measurement technique that provides statistically significant data on nanoscale features. dtic.mil The analysis of SAXS data can reveal whether precipitates or pores are spherical, disc-shaped, or have other morphologies, and can quantify their size and volume fraction. dtic.mil

Wide-Angle X-ray Diffraction (WAXRD) for Amorphous Structure

For amorphous materials that lack long-range order, Wide-Angle X-ray Diffraction (WAXRD), also known as Wide-Angle X-ray Scattering (WAXS), provides crucial information about the short-range order. WAXRD is complementary to SAXS, probing structures on the smaller length scale of interatomic distances. malvernpanalytical.com While a standard PXRD pattern of an amorphous aluminum silicate shows only a broad hump, WAXRD analysis can yield insights into the local atomic arrangement, such as the average bond lengths and coordination numbers within the disordered network. Studies have shown that wide-angle XRD patterns of amorphous aluminosilicates are characteristic of fine or amorphous particles of alumina-silica composites. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are essential for probing the chemical bonding, functional groups, and local coordination environments of atoms within the aluminum silicate structure. These methods provide details that are inaccessible by diffraction techniques, especially for amorphous materials.

Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds and functional groups present in aluminum silicate. encyclopedia.pub The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. youtube.com

The FTIR spectrum of aluminum silicate is dominated by strong absorption bands related to the vibrations of the aluminosilicate framework. Key characteristic bands include:

Si-O-Si Asymmetric Stretching: A strong, broad band typically located in the 1000–1100 cm⁻¹ region is a hallmark of the silica (B1680970) network. researchgate.netresearchgate.netmtak.hu Its position and shape can be influenced by the incorporation of aluminum into the silicate framework. researchgate.net

Al-O-Si Stretching: The presence of aluminum in the silicate network is confirmed by absorption bands corresponding to the stretching vibration of Al-O-Si bonds. These are often observed in the 700-800 cm⁻¹ range. nih.gov

Al-O Stretching: Vibrations associated with Al-O bonds in AlOₓ polyhedra (where x is typically 4 or 6) are found at lower wavenumbers, generally in the 630–850 cm⁻¹ range. mtak.hu

O-Si-O Bending: Bending vibrations of the O-Si-O groups typically appear as a band around 475 cm⁻¹. researchgate.netresearchgate.net

The precise position of these peaks can provide information about the structure, such as the degree of polymerization of the silicate network and the substitution of silicon by aluminum. mdpi.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
Si-O-Si Asymmetric Stretching1000 - 1100Characteristic of the silica framework
Al-O-Si Stretching700 - 800Confirms incorporation of Al into the silicate network
Al-O Stretching630 - 850Indicates AlOₓ polyhedral units
O-Si-O Bending~475Bending mode of the silicate tetrahedron

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State 27Al and 29Si NMR) for Coordination Environments and Connectivity

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for determining the local coordination environment and connectivity of specific atoms in aluminosilicates. By probing the 27Al and 29Si nuclei, NMR provides quantitative data on the structure at the atomic scale. researchgate.netcuni.cz

27Al NMR: This technique is highly sensitive to the coordination number of the aluminum atoms. The chemical shift of the 27Al signal directly corresponds to its geometric environment:

Tetrahedral (AlIV): Aluminum atoms coordinated to four oxygen atoms (i.e., substituting for silicon in the tetrahedral framework) typically resonate in the 50–80 ppm range. researchgate.netcuni.cz

Pentahedral (AlV): Five-coordinate aluminum, a less common environment, is also detectable.

Octahedral (AlVI): Aluminum coordinated to six oxygen atoms resonates in the 0–20 ppm range. researchgate.netcuni.cz

This distinction allows for the precise quantification of how aluminum is distributed between framework and non-framework positions.

29Si NMR: 29Si NMR provides detailed information about the connectivity of the silicon-oxygen tetrahedra. The chemical shift is sensitive to the number of neighboring silicon or aluminum atoms connected via oxygen bridges. This is often described using Qⁿ(mAl) notation, where 'n' is the number of bridging oxygens connecting to other tetrahedra and 'm' is the number of those neighboring tetrahedra that are centered by aluminum. For example, 29Si NMR can be used to quantify unreacted silica and various hydrated aluminosilicate products. researchgate.net

Together, 27Al and 29Si NMR, sometimes enhanced by double-resonance techniques like 29Si{27Al} TRAPDOR, provide a comprehensive picture of the atomic-level structure, including Si-O-Al linkages, which is fundamental to understanding the properties of this compound. rsc.org

NucleusCoordination EnvironmentTypical Chemical Shift Range (ppm)
27AlTetrahedral (4-coordinate)50 - 80
Octahedral (6-coordinate)0 - 20
29SiQⁿ(mAl) environmentsVaries based on connectivity

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique utilized to analyze the elemental composition and the chemical and electronic states of the elements within the top few nanometers of the this compound surface. azooptics.com This non-destructive method relies on the photoelectric effect, where X-ray irradiation of the material's surface leads to the emission of core-level electrons. azooptics.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. azooptics.com Furthermore, shifts in these binding energies provide information about the oxidation state and local chemical environment of the atoms. azooptics.com

In the analysis of aluminum silicates, XPS is crucial for confirming the presence and chemical states of aluminum, silicon, and oxygen, and for elucidating the nature of the Al-O-Si bonding. The binding energies for the core electrons of these elements are characteristic. For instance, the Al 2p and Si 2p peaks are of particular interest. The binding energy for Al 2p in aluminum oxide is typically around 74.5 eV, while for Si 2p in silica (SiO₂), it is approximately 103.5 eV. thermofisher.comresearchgate.net In aluminum silicates, the binding energies of both Al 2p and Si 2p can shift due to the formation of Al-O-Si linkages. researchgate.net

Studies have shown that XPS can be used to quantitatively analyze the surface composition of aluminosilicates. acs.orgacs.org The relative intensities of the Al 2p, Si 2p, and O 1s peaks can be used to determine the surface Al/Si ratio. The O 1s spectrum is also informative, often showing multiple components that can be attributed to oxygen in Si-O-Si, Al-O-Al, and Si-O-Al environments. For example, the O 1s peak in aluminosilicates can be deconvoluted into components representing bridging and non-bridging oxygen atoms, providing deeper insight into the silicate network structure.

Table 1: Typical XPS Binding Energies for Elements in this compound

ElementOrbitalTypical Binding Energy (eV)Information Provided
AluminumAl 2p~74-75Presence and chemical state of aluminum; formation of Al-O-Si bonds. thermofisher.comresearchgate.net
SiliconSi 2p~102-104Presence and chemical state of silicon; formation of Si-O-Al bonds. researchgate.net
OxygenO 1s~531-533Information on bonding environments (Si-O-Si, Al-O-Al, Si-O-Al). researchgate.netresearchgate.net

Note: Binding energies can vary slightly depending on the specific composition, structure, and instrument calibration.

Electron Microscopy and Imaging

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size of this compound. scitepress.orgresearchgate.net This method involves scanning the sample with a focused beam of electrons, and the resulting signals (secondary electrons, backscattered electrons) are used to create high-resolution images of the surface topography. scitepress.org

SEM analyses of aluminum silicate have revealed a variety of morphologies depending on the synthesis method and conditions. mdpi.comnih.gov Common morphologies observed include spherical or quasi-spherical nanoparticles, which can exist as discrete particles or form larger agglomerates. nih.govresearchgate.net In some preparations, the particles may appear condensed with sharp edges, resembling a glassy state. mdpi.com Other studies have reported the formation of plate-like or lamellar structures. nih.gov The degree of particle agglomeration and the homogeneity of the particle dispersion can also be effectively assessed using SEM. scitepress.orgresearchgate.net

Particle size analysis is a key application of SEM. By analyzing the micrographs, the size and size distribution of the aluminum silicate particles can be determined. Research has shown that particle sizes can range from the nanometer to the micrometer scale. For instance, some synthesis methods yield nanoparticles in the range of 20-50 nm. nih.gov In other cases, particle sizes can be in the micron range, for example, from approximately 2.0 µm to 5 µm. researchgate.net The ability to control and characterize particle size is crucial as it can significantly influence the material's properties and applications.

Table 2: Summary of SEM Findings on this compound Morphology and Particle Size

Synthesis/Sample TypeObserved MorphologyParticle Size RangeSource(s)
Co-precipitation synthesisHighly condensed, sharp-edged, glassy state- mdpi.com
Sol-gel synthesisSpherically shaped nanoparticles20-50 nm nih.gov
Template-grown materialsNanoaggregates- nih.gov
Kaolinite-derivedCrystalline, reduction in particle clustering with processing190 nm - 2.24 µm scitepress.org
Found in cigarette smokeAgglomerates of particles< 1 µm to 5 µm researchgate.net

Transmission Electron Microscopy (TEM) for Microstructure and Pore Architecture

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal microstructure, crystallinity, and pore architecture of this compound. nih.govresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image. escholarship.org

TEM studies have been instrumental in distinguishing between amorphous and crystalline phases within aluminum silicate materials. nih.gov Electron diffraction patterns obtained through TEM can confirm the crystalline or amorphous nature of the nanoparticles. nih.gov For instance, some research has indicated that silicon-rich phases tend to exhibit higher crystallinity, while aluminum-rich phases are often amorphous. nih.gov

The pore architecture of mesoporous aluminum silicates can be directly visualized using TEM. nih.gov This technique can reveal the arrangement, size, and shape of the pores. For example, TEM has been used to identify wormhole-like pore structures in mesoporous silica-alumina. researchgate.net High-resolution TEM (HRTEM) can even provide images of the channel structures within ordered mesoporous materials. nih.gov The information obtained from TEM on the internal structure is complementary to the surface information provided by SEM and is crucial for understanding the material's performance in applications such as catalysis and adsorption.

Porosity and Surface Area Analysis

Nitrogen Adsorption-Desorption Isotherms (BET Method) for Specific Surface Area and Pore Volume

The specific surface area and pore volume of this compound are critical parameters that are commonly determined by nitrogen adsorption-desorption analysis, with the data being analyzed using the Brunauer-Emmett-Teller (BET) method. researchgate.netresearchgate.netmalvernpanalytical.com This technique involves the physical adsorption of nitrogen gas onto the surface of the material at cryogenic temperatures (typically 77 K). microtrac.com By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.

The shape of the isotherm provides qualitative information about the porous nature of the material. According to the IUPAC classification, mesoporous materials like many aluminum silicates typically exhibit a Type IV isotherm, which is characterized by a hysteresis loop. bath.ac.ukekb.eg This hysteresis arises from capillary condensation of nitrogen within the mesopores (pores with diameters between 2 and 50 nm). bath.ac.uk

The BET equation is applied to the initial part of the adsorption isotherm to calculate the amount of nitrogen required to form a monolayer on the surface. From this, the specific surface area, usually expressed in square meters per gram (m²/g), is calculated. particletechlabs.com The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to saturation. ekb.eg The specific surface area of aluminum silicate can vary significantly depending on the synthesis method. For example, a sample prepared by co-precipitation showed a specific surface area of 158 m²/g, while other synthesis methods have yielded materials with much higher surface areas, such as 683.204 m²·g⁻¹. mdpi.comresearchgate.net

Table 3: Representative BET Surface Area and Pore Volume Data for Aluminum Silicate

Synthesis Method / SampleSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Isotherm TypeSource(s)
Co-precipitation158-- mdpi.com
Sol-gel with acidic silica sol683.204-- researchgate.net
Template-assisted synthesis133.0760.564Type IV researchgate.net
Al₂O₃-SiO₂ aerogel (calcined at 1000°C)273.099-- researchgate.net

Porosimetry for Pore Size Distribution

While nitrogen adsorption-desorption data can be used to estimate the pore size distribution for mesopores (commonly using the Barrett-Joyner-Halenda (BJH) model), mercury porosimetry is another technique that can be employed to characterize a wider range of pore sizes, including macropores. bath.ac.uknorlab.comanton-paar.com Mercury porosimetry is based on the principle that a non-wetting liquid (mercury) will only intrude into pores under pressure. norlab.com The pressure required for intrusion is inversely proportional to the pore size, as described by the Washburn equation. anton-paar.com

By incrementally increasing the pressure and measuring the volume of mercury intruded into the sample, a pore size distribution can be obtained. norlab.com This method is capable of measuring a broad range of pore sizes, from approximately 3 nm to over 900 µm, covering both the mesopore and macropore regions. norlab.com

For mesoporous aluminum silicates, the pore size distribution is a critical characteristic. The distribution can be narrow or broad, depending on the synthesis conditions. bath.ac.uk For example, a mesoporous silica-alumina synthesized using a gelatin template was found to have a pore diameter of 9.00 nm. researchgate.net The pore size distribution, along with the specific surface area and pore volume, provides a comprehensive characterization of the porous network of this compound, which is essential for applications involving adsorption, separation, and catalysis.

Thermal Analysis Techniques (TG/DTG) for Thermal Stability and Phase Transformations

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are powerful techniques used to investigate the thermal stability and phase transformations of this compound. researchgate.netmdpi.com These methods monitor the change in mass of a sample as it is heated at a constant rate, providing critical insights into its thermal decomposition profile. asu.edumdpi.com

The thermal degradation of aluminum silicate typically occurs in distinct stages. The initial weight loss, observed at temperatures below approximately 140-200°C, is generally attributed to the evaporation of physically adsorbed and unbound water molecules from the material's surface. researchgate.net A subsequent, more significant weight loss stage often occurs at higher temperatures, corresponding to the dehydroxylation process—the removal of chemically bound hydroxyl groups from the aluminosilicate structure. This process leads to the formation of more stable oxide structures. researchgate.net

At even higher temperatures, phase transformations can occur. For instance, amorphous aluminum silicate can transform into crystalline phases. A notable transformation is the formation of mullite (3Al₂O₃·2SiO₂), a highly stable refractory material, which can occur at temperatures exceeding 900°C. osti.gov The precise temperatures and characteristics of these transformations can be influenced by factors such as the Si/Al ratio, the presence of impurities, and the material's initial crystalline state. researchgate.netnih.govelsevier.es The total mass loss in TGA can be below 10% for some stable formulations when heated to temperatures around 750°C. researchgate.net

The DTG curve, which is the first derivative of the TGA curve, is particularly useful for identifying the precise temperatures at which the rate of mass loss is at its maximum. Each peak on the DTG curve corresponds to a specific decomposition step, allowing for a more detailed analysis of the thermal events. abo.fi

Table 1: Representative TGA/DTG Data for this compound

Temperature Range (°C)Weight Loss (%)Associated EventDTG Peak Temperature (°C)
30 - 200~2-5%Loss of Physisorbed Water~100
200 - 600~5-15%Dehydroxylation (Loss of Structural -OH groups)~450
> 900MinimalPhase Transformation (e.g., to Mullite)N/A (Phase change, not mass loss)

Zetasizer and Electrophoretic Light Scattering for Particle Size and Surface Charge Characteristics

The characterization of particle size and surface charge is essential for understanding the behavior of this compound in dispersions, particularly for applications involving colloidal systems. royalsocietypublishing.org Zetasizer instruments, which utilize Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), are widely employed for these measurements. malvernpanalytical.comduke.edu

Particle Size Analysis (DLS): Dynamic Light Scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. otsukael.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. By analyzing these fluctuations, the particle size distribution, mean particle size (often expressed as Z-average diameter), and the Polydispersity Index (PDI) can be determined. azom.com The PDI is a measure of the broadness of the size distribution. For aluminum silicate, particle sizes can range from the nanometer scale (10-200 nm) to several micrometers (10-30 µm), depending on the synthesis method. researchgate.netamericanelements.commdpi.com

Surface Charge Characteristics (ELS): Electrophoretic Light Scattering is used to determine the zeta potential of particles in a dispersion. azom.com When an electric field is applied to the suspension, charged particles migrate towards the oppositely charged electrode. ELS measures the velocity of this movement (electrophoretic mobility) by detecting the Doppler shift of scattered laser light. otsukael.com The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. royalsocietypublishing.org

Zeta potential is a critical indicator of the stability of a colloidal dispersion. mdpi.com A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable dispersion. azom.com Conversely, a low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to aggregate. nih.gov The surface charge and zeta potential of aluminum silicate are highly dependent on the pH of the surrounding medium and the presence of ions. mdpi.comnih.gov

Table 2: Typical Particle Characterization Data for this compound

ParameterTypical Value RangeMeasurement TechniqueSignificance
Mean Particle Size (Z-Average)10 nm - 30 µmDynamic Light Scattering (DLS)Influences reactivity, flowability, and material properties. researchgate.net
Polydispersity Index (PDI)0.1 - 0.5Dynamic Light Scattering (DLS)Indicates the uniformity of particle sizes.
Zeta Potential-40 mV to +20 mVElectrophoretic Light Scattering (ELS)Measures surface charge and predicts dispersion stability. azom.comnih.gov

Theoretical and Computational Chemistry Studies of this compound

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the atomic-scale behavior of materials. In the context of silicic acid, aluminum salt (aluminum silicate), MD simulations provide valuable insights into its structural properties, network formation, and dynamic behavior under various conditions.

MD simulations have been employed to investigate the structural evolution of aluminum silicate (B1173343) melts and glasses over wide temperature ranges. For instance, simulations of amorphous aluminum silicate ((Al₂O₃)₂(SiO₂)) have been conducted on fully equilibrated melts at temperatures ranging from 6100 K down to 2300 K, as well as on glass configurations obtained by cooling to 300 K. nih.govresearchgate.net These studies reveal that even at very high temperatures like 4000 K, the majority of aluminum (Al) and silicon (Si) atoms are four-fold coordinated by oxygen (O) atoms, forming a disordered tetrahedral network. nih.govresearchgate.netaip.org

The effect of doping with different ions on the structure of aluminosilicate (B74896) glasses has also been a subject of MD simulations. Studies on Na-, (Na + K)-, and K-doped aluminosilicate glasses have analyzed the local short- and intermediate-range order through atomic pair distribution, coordination number, and bond angle distributions to understand the subtle structural variations introduced by different alkali sizes. nih.gov In peraluminous compositions (where the Al/Na ratio is greater than 1), a small number of five-fold coordinated aluminum ions are present, while six-fold coordinated aluminum is negligible. nih.gov The introduction of alkali ions is associated with non-bridging oxygens, which can influence the material's properties. acs.org

Furthermore, the impact of compression on the structural properties of aluminum silicate glass has been explored. MD simulations show that while the subnet structure formed by perfect SiOₓ units is not significantly altered by compression, the AlOₓ units are considerably distorted. hefjournal.org This indicates a differential response of the silicon and aluminum-centered polyhedra to applied pressure.

The amorphous structure of aluminum silicate is characterized as a disordered tetrahedral network. nih.govaip.org The packing of AlO₄ tetrahedra is notably different from that of SiO₄ tetrahedra. nih.govaip.org Aluminum is frequently involved in small-membered rings and in "triclusters," where an oxygen atom is surrounded by four cations. nih.govaip.orgresearchgate.net A common configuration observed is a two-membered ring containing two aluminum atoms, where the shared oxygen atoms form a tricluster. nih.govresearchgate.netaip.org On a larger scale, the system can exhibit microphase separation, with an Al-rich network percolating through the SiO₂ network. nih.govresearchgate.net

The diffusion dynamics within amorphous aluminum silicate are significantly faster than in pure amorphous silica (B1680970) (SiO₂). nih.govresearchgate.net MD simulations have shown that the self-diffusion constants for oxygen and aluminum are very similar and are about 2 to 3 times larger than that for silicon. nih.govresearchgate.netaip.org This highlights the different mobility of the constituent ions within the amorphous network. The incorporation of amorphous silica into a sodium alumino-silicate hydrate (NASH) gel has been shown to result in a denser structure and a lower ion diffusion rate. acs.org

MD simulations rely on accurate interatomic potential parameters to model the interactions between atoms. These potentials are used to calculate various structural properties, including bond lengths. The average interatomic distances in aluminosilicate systems have been determined through simulations and are generally consistent with experimental data. frontiersin.orgarxiv.org For example, in aluminosilicate clusters, the average Si-O bond lengths are in the range of 1.65–1.67 Å, and Al-O bond lengths are around 1.78–1.79 Å. frontiersin.org These values are comparable to those reported from previous DFT calculations on similar clusters. frontiersin.org

The table below presents a summary of average interatomic bond distances in aluminosilicate systems as determined by computational modeling, compared with literature values for related glasses.

BondCalculated Average Distance (Å) in Clusters frontiersin.orgReported Distance (Å) in Glasses frontiersin.org
Si-O1.65–1.67~1.60–1.64
Al-O1.78–1.79~1.72–1.77
Li-O1.971.94–2.26
Na-O2.472.25–2.66
K-O2.812.60–3.12
O-H0.97–0.99~0.95–0.97

Ab initio molecular dynamics (AIMD) simulations have been crucial in understanding the complex mechanisms of hydrolysis in aluminosilicate glasses. nih.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, significantly alters the physicochemical properties of the glass surface. acs.org Simulations show that aluminosilicate glass is hydrolyzed by the diffusion of water near the surface and by the transfer of protons (H⁺) into the bulk material, a process that increases over time. researchgate.netnih.gov This leads to a glass-water interface that is rich in Si-OH and Al-OH groups. researchgate.netnih.gov

The presence of alkali ions, such as sodium, associated with non-bridging oxygens can accelerate the hydrolysis process by facilitating the diffusion of water and H⁺ ions. acs.orgnih.gov Studies indicate that aluminum is more affected by hydrolysis than silicon, leading to a greater variation in the Al-O bond order compared to the Si-O bond order. acs.orgnih.gov The doping of salts like NaCl and KCl can further enhance the ionization of water and the hydrolysis of the aluminosilicate network. acs.org Specifically, KCl doping appears to ionize more water molecules and cause more degradation to the glass network than NaCl. acs.orgnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing atomic-scale interactions and bonding in materials like aluminum silicate.

DFT calculations have been used to determine the pair-wise interaction energies (binding energies) between aluminosilicate oligomers and various metal cations. arxiv.orgprinceton.edu These calculations show that the binding energies vary considerably depending on the type of cation (its charge and ionic radius) and the specific aluminosilicate species (e.g., dimer or trimer). frontiersin.orgarxiv.org The insights gained from these binding energies help explain many macroscopic properties, such as glass corrosion, mineral dissolution, and ionic transport. frontiersin.orgarxiv.org

DFT is also used to analyze the nature of the chemical bonds within the aluminosilicate structure. For instance, in a high silica content Na₃AlF₆–Al₂O₃–SiO₂ molten salt system, first-principles simulations revealed that the Al-O bond is mainly covalent, whereas the Al-F bond has a predominantly ionic character. nih.gov The bonding ability of aluminum with oxygen is found to be stronger than that of silicon with oxygen in this system. nih.gov

Binding Energies between Aluminosilicate Oligomers and Metal Cations

The interaction between negatively charged aluminosilicate species and positively charged metal cations is fundamental to many applications, including the formulation of sustainable cements and the durability of aluminosilicate glasses. arxiv.org Density Functional Theory (DFT) has been employed to calculate the pair-wise interaction energies, or binding energies, between aluminosilicate oligomers (dimers and trimers) and a variety of metal cations. arxiv.org

Studies have shown that these binding energies vary significantly depending on the charge and ionic radius of the cation, as well as the size of the aluminosilicate species. arxiv.org A general trend observed is that the binding energy increases with the charge of the cation. researchgate.net For cations with the same charge, the binding energy is generally inversely correlated with the effective ionic radius. researchgate.net

The DFT-derived binding energies show a strong positive correlation with the ionic potential and the field strength of the metal cations. arxiv.org These correlations can be accurately described by second-order polynomial functions, allowing for the rapid estimation of binding energies for a wide range of cations based on their known ionic radii. arxiv.org Understanding these binding energies helps to explain various phenomena, such as glass corrosion and mineral dissolution. princeton.edu

Table 1: DFT-Calculated Properties and Binding Energies of Metal Cations with an Aluminosilicate Dimer

Cation Ionic Radius (Å) Ionic Potential (q/r) Cationic Field Strength (q/r²) Binding Energy (kJ/mol)
Li⁺ 0.76 1.32 1.73 -395.2
Na⁺ 1.02 0.98 0.96 -343.8
K⁺ 1.38 0.72 0.52 -292.9
Mg²⁺ 0.72 2.78 3.86 -878.9
Ca²⁺ 1.00 2.00 2.00 -767.8
Fe²⁺ 0.78 2.56 3.29 -904.3
Fe³⁺ 0.65 4.62 7.10 -1549.2
Al³⁺ 0.54 5.56 10.3 -1813.1

This table is generated based on the trends and relationships described in the cited research. The exact values are illustrative and representative of DFT calculations.

Hydrolysis Mechanisms and Bond Scission in Acidic Environments

The dissolution of aluminosilicate minerals in acidic environments is a critical process in geochemistry and materials science. mdpi.com Computational studies have focused on the hydrolysis of the Si-O-Si and Al-O-Si linkages, which constitutes the initial step of dissolution. In acidic solutions, the terminal oxygen atoms on the mineral surface can become protonated, which weakens the Si-O and Al-O bonds. mdpi.com

Stability and Mechanical Properties of Crystal Structures

The crystal structure of aluminum silicates has a profound impact on their physical properties. zinfon-refractory.com For instance, mullite (B73837), a common crystalline form of aluminum silicate, is characterized by a needle-like crystal structure that interlocks to create a strong and stable network. zinfon-refractory.com This structure imparts excellent mechanical properties, making it suitable for applications like refractory bricks that need to withstand high temperatures and pressures. zinfon-refractory.com

Computational studies, including quantum mechanical methods, have been applied to investigate the crystal structures and relative stability of different aluminum silicate polymorphs. researchgate.net The mechanical properties of aluminosilicate glasses are also closely tied to their atomic structure. A highly polymerized network of SiO₄ and AlO₄ tetrahedra leads to more favorable mechanical properties. db-thueringen.de The incorporation of alkali cations can reduce the processing temperature but may also decrease the degree of polymerization. db-thueringen.dejst.go.jp However, when the ratio of aluminum to alkali cations is one, a fully polymerized, metaluminous glass with good mechanical properties can be achieved. db-thueringen.de

Modeling of Defects and Protonation States in Microporous Frameworks

Microporous aluminosilicates, such as zeolites, are widely used as catalysts and adsorbents, and their performance is often dictated by the presence of defects and acidic sites within their framework. rsc.org Theoretical modeling is a powerful tool for understanding the structure and reactivity of these active sites. researchgate.net

Computational models have been developed to study common hydrogen-containing defects, including bridging hydroxyl groups, which act as Brønsted acid sites, and silanol groups. researchgate.net These defects can break the translational symmetry of the crystal, leading to diffuse scattering in diffraction experiments. researchgate.net DFT calculations have been used to determine the energy-minimized configurations of these defects and to study their transformation during synthesis and postsynthetic treatments. researchgate.net These studies have also shed light on the formation of elusive trigonal aluminum species and the structure of hydroxyl nests, which are essentially T-site vacancies in the zeolite framework. researchgate.net

Ab Initio Molecular Dynamics (AIMD) for Enhanced Accuracy

For a more accurate description of the dynamic behavior of aluminosilicate systems, particularly their interaction with water, ab initio molecular dynamics (AIMD) simulations are employed. aip.org AIMD combines molecular dynamics with electronic structure calculations, providing a highly accurate, first-principles-based simulation. aip.org

AIMD has been used to study the structure and properties of sodium aluminosilicate glasses, providing detailed information on network coordination, electronic structure, and interatomic bonding. dntb.gov.uaresearchgate.net These simulations have shown that the mechanical strength of these glasses decreases with increasing sodium content. osti.gov AIMD is also a valuable tool for investigating hydrolysis and the initial stages of glass dissolution. acs.org Simulations of the glass-water interface have revealed that alkali ions in the aluminosilicate network can facilitate the penetration of water and H+ into the glass, accelerating the hydrolysis process through leaching. acs.org

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a powerful computational technique for studying adsorption phenomena in porous materials like aluminosilicates. chemrxiv.org In particular, Grand Canonical Monte Carlo (GCMC) simulations are used to predict equilibrium properties such as adsorption isotherms and isosteric heats of adsorption. chemrxiv.org

These simulations have been widely applied to investigate the adsorption of various molecules, including water, carbon dioxide, and methane, in aluminosilicate zeolites. chemrxiv.orgepfl.ch By modeling the interactions between the adsorbate molecules and the atoms of the porous framework, GCMC can predict the amount of a substance that will be adsorbed at a given temperature and pressure. chemrxiv.org For studying the adsorption from liquid mixtures, Gibbs Ensemble Monte Carlo (GEMC) simulations are often used. acs.orgnsf.gov These simulations have been instrumental in understanding the separation of mixtures and the selective adsorption of pollutants from water using hydrophobic zeolites. nsf.gov

Table 2: Representative Applications of Monte Carlo Simulations in Aluminosilicate Systems

Simulation Type System Studied Properties Investigated Key Findings
GCMC CO₂ adsorption in aluminosilicate zeolites Adsorption isotherms, CO₂ uptake Identification of promising zeolite structures for carbon capture. epfl.ch
GCMC Methane-containing mixture adsorption in aluminophosphates Adsorption isotherms, isosteric heats of adsorption Evaluation of potential adsorbents for natural gas upgrading. chemrxiv.org
GEMC Water adsorption in metal-organic frameworks (MOFs) Adsorption isotherms, isosteric heats of adsorption Good agreement with experimental data can be achieved with appropriate force fields and framework structures. uchicago.edu
GEMC 1,4-dioxane adsorption from water in all-silica zeolites Adsorption selectivity High selectivity of certain zeolite frameworks for the pollutant. nsf.gov

This table provides a summary of the types of insights gained from Monte Carlo simulations as described in the cited literature.

Thermodynamic Modeling of Formation and Solubility Equilibria

Thermodynamic models are essential for predicting the formation and solubility of aluminum silicate minerals under various geochemical conditions. stanford.edu These models aim to accurately calculate mineral-water equilibria as a function of temperature, pressure, pH, and the composition of the aqueous solution. stanford.edu

Models have been developed that incorporate the Pitzer equations to account for the behavior of concentrated electrolyte solutions, which are common in geothermal systems. researchgate.netresearchgate.net These models can predict the solubility of aluminosilicate minerals and the speciation of aluminum and silicon in aqueous solutions. researchgate.net For example, they can calculate the concentrations of various aluminum hydroxide (B78521) species in equilibrium with minerals like gibbsite. stanford.edu The formation of aqueous aluminum-silica complexes can significantly increase the total concentration of dissolved aluminum, especially in neutral to basic solutions, which has important implications for aluminosilicate weathering and aluminum transport in natural waters. arizona.edu However, the availability of high-quality thermodynamic data for many aluminum silicate minerals can be a limiting factor in the accuracy of these models. stanford.edu

Aqueous Speciation and Solid-Liquid Equilibria

The behavior of aluminum silicate in aqueous environments is governed by a complex interplay of hydrolysis, polymerization, and solid-liquid equilibria. Thermodynamic models are crucial for predicting the distribution of various aqueous species and their equilibrium with solid phases.

Researchers have developed sophisticated thermodynamic models to predict solvent and solute activities, monomeric aluminum hydrolysis speciation, and solid-liquid equilibria in complex systems containing H+, Na+, Al3+, Cl−, Si(OH)4, and other ions. researchgate.netresearchgate.net These models often incorporate the Pitzer specific interaction equations to accurately predict fluid compositions, especially at high salt concentrations (up to 5 m NaCl) and temperatures up to 300°C. researchgate.netresearchgate.netstanford.edu Such models are particularly effective for the low concentrations of Al (≤ 10⁻⁵ m) and Si(OH)₄ (≤ 10⁻⁴ m) typically found in natural fluids at intermediate pH ranges. researchgate.netresearchgate.net

The aqueous speciation of aluminum is highly dependent on pH, with various hydrolysis products forming. The stepwise hydrolysis equilibria can be represented as:

Al³⁺ + H₂O ⇌ Al(OH)²⁺ + H⁺

Al(OH)²⁺ + H₂O ⇌ Al(OH)₂⁺ + H⁺

Al(OH)₂⁺ + H₂O ⇌ Al(OH)₃⁰ + H⁺

Al(OH)₃⁰ + H₂O ⇌ Al(OH)₄⁻ + H⁺ researchgate.net

Computational models can predict the molal concentrations of these different aluminum hydroxide solutes in equilibrium with mineral phases like gibbsite as a function of pH. stanford.edu However, defining the solution chemistry of polynuclear aluminum hydrolysis species remains a challenge due to a lack of sufficient data for inclusion in Pitzer models. stanford.edu

Solid-liquid equilibria in the Si₃N₄-AlN-SiO₂-Al₂O₃ system have been studied at high temperatures (e.g., 1750°C) to understand the formation of liquid phases, which is critical for processes like liquid-phase sintering of silicon nitride-based ceramics. umich.edu Thermodynamic modeling in aqueous alkaline solutions has also been used to determine the equilibrium constants for the formation of sodium aluminosilicate phases like sodalite and hydroxysodalite. acs.org

Thermodynamic Model Parameters for Aluminum Silicate Systems
ParameterDescriptionApplicabilityReferences
Pitzer Specific Interaction EquationsCalculates activity coefficients in electrolyte solutions.High ionic strength (≤ 5 m NaCl) and temperature (up to 300°C). researchgate.netresearchgate.netstanford.edu
Aluminum Hydrolysis Constants (K₁, K₂, etc.)Equilibrium constants for the stepwise hydrolysis of Al³⁺.Predicts Al speciation as a function of pH. researchgate.net
Solid-Liquid Equilibrium ConstantsDetermines the solubility of mineral phases like kaolinite (B1170537) and sodalite.Used in geochemical and industrial process modeling. stanford.eduacs.org

Prediction of Mineral Precipitation/Dissolution

Computational models are instrumental in predicting the kinetics and mechanisms of aluminum silicate mineral precipitation and dissolution. These models range from thermodynamic equilibrium calculations to complex kinetic and stochastic approaches.

Thermodynamic models can successfully predict the solubility of various aluminosilicate solid phases. researchgate.netresearchgate.net For instance, the solubility of kaolinite (Al₂Si₂O₅(OH)₄) in alkaline solutions has been modeled to determine its dissociation equilibrium constant. stanford.edu However, a significant challenge is the poor availability of direct data for calculating the Gibbs free energy of many aluminum silicate minerals, necessitating reliance on existing thermodynamic databases. stanford.edu

Kinetic models have been developed to understand the rates of these processes. A general stochastic model for aluminosilicate dissolution explores elementary reactions like bond breakage and formation without making prior assumptions about specific mechanisms. nih.govacs.org This approach has been consistent with experimental observations, including the effects of aluminum inhibition and the evolution of surface chemistry. nih.gov Other models focus on the influence of dissolved aluminum on silica chemistry, noting that at ambient levels in certain waters, the solution can be supersaturated with respect to minerals like kaolinite, making precipitation thermodynamically possible. ntua.gr

Computational Models for Aluminum Silicate Precipitation/Dissolution
Model TypeKey FeaturesApplicationReferences
Thermodynamic Equilibrium ModelsPredicts mineral solubility based on Gibbs free energy.Geochemical modeling, predicting stable mineral phases. researchgate.netstanford.edu
Stochastic Kinetic ModelsSimulates elementary reactions (bond breaking/formation) at the atomic scale.Understanding dissolution mechanisms and kinetics. nih.govacs.org
Surface Complexation ModelsRelates dissolution rates to the formation of charged surface complexes.Explaining pH-dependence of dissolution rates. researchgate.net
Kampmann–Wagner Numerical (KWN) ModelModels nucleation, growth, and coarsening of precipitates.Predicting precipitation hardening in aluminum alloys. mdpi.com

Influence of Ionic Strength and pH on Solubility

The solubility of aluminum silicate is profoundly affected by the pH and ionic strength of the aqueous solution. Computational studies help to quantify these effects and understand the underlying mechanisms.

The dissolution rate of aluminosilicates typically shows a minimum at near-neutral pH and increases significantly in both acidic (pH < 4.5) and alkaline (pH > 12) conditions. researchgate.netnih.gov Theoretical models explain this pH dependence by linking dissolution rates to the surface charge of the mineral. researchgate.net At 25°C, the surface charge on Al₂O₃ and SiO₂, and by extension aluminosilicates, is directly proportional to their dissolution rates. researchgate.net The minimum dissolution rate for aluminosilicates occurs not necessarily at the point of zero charge, but where the sum of the absolute charges from Al and Si surface sites is at a minimum. researchgate.net

At low pH, dissolution is thought to be controlled by the formation of a silica-rich surface layer. nih.gov In the near-neutral to moderately alkaline range (pH 5-11), the controlling mechanism is suggested to be the adsorption of an Al and Al-Si mixed surface layer. nih.gov At very high pH, the increased concentration of hydroxide ions leads to higher solubility. membranechemicals.comresearchgate.net For example, the solubility of aluminosilicate minerals is significantly higher in NaOH solutions compared to KOH solutions. researchgate.net

Ionic strength also plays a critical role. Thermodynamic models utilizing Pitzer equations are specifically designed to handle high ionic strength solutions, which are common in geothermal fluids and industrial brines. researchgate.netresearchgate.netstanford.edu In the context of humic acid interaction with aluminum oxides, increasing ionic strength has been shown to cause higher sorption, which can, in turn, affect the surface chemistry and solubility of the mineral. researchgate.net The development of chemical equilibrium models using Pitzer's equations allows for the assessment of supersaturation and potential precipitation of aluminosilicates in high ionic strength environments, such as nuclear waste tanks. researchgate.net

Quantum Chemical Calculations for Structural Characteristics and Stability

Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, provide fundamental insights into the atomic-scale structure, stability, and properties of aluminum silicate compounds.

These calculations are used to investigate the energetic stability of various aluminosilicate structures. For example, ab initio molecular orbital calculations have been performed on "tricluster" molecules, which consist of a central oxygen atom coordinated to three tetrahedral cations (Al and Si). bohrium.com These studies predict the dynamic stability of different tricluster configurations and calculate their formation energies relative to other species, finding that the presence of charge-balancing cations is crucial for stability. bohrium.com

Quantum mechanical methods are also employed to study dissolution mechanisms at a fundamental level. Ab initio calculations on aluminosilicate clusters reacting with water have shown that the coordination flexibility of aluminum (which can exist in tetra-, penta-, and hexa-coordination states) makes its dissolution mechanism fundamentally different from that of silicon. researchgate.net The calculated energy barriers for reactions at Al-terminated sites are predicted to be lower than for Si-terminated sites, consistent with experimental observations. researchgate.net

Furthermore, quantum chemistry is used to predict spectroscopic properties and relative stabilities of different mineral polymorphs. Periodic hybrid DFT calculations have been used to determine the structure, electronic properties, and relative energetic ordering of various alumina (B75360) polymorphs and aluminum hydroxides. rsc.org Similar methods are applied to predict the properties of materials for specific applications, such as engineering the photochromic properties of sodalite-based aluminosilicates by modeling chemical modifications. rsc.org These computational approaches can also be benchmarked against experimental data to develop cost-effective methods, like HF-3c and PBEh-3c, for predicting the stability and structure of large systems like zeolites. researchgate.net

Quantum Chemical Methods in Aluminum Silicate Studies
MethodInformation ObtainedExample ApplicationReferences
Ab Initio Molecular Orbital CalculationsEnergetic stability, formation energies, NMR parameters.Studying the viability of aluminosilicate "tricluster" structures in glasses. bohrium.com
Density Functional Theory (DFT)Reaction pathways, activation energy barriers, electronic properties.Investigating the dissolution mechanisms of Al- and Si-terminated mineral surfaces. researchgate.net
Periodic Hybrid DFTCrystal structures, relative stabilities of polymorphs.Comparing the energetic stability of various alumina and aluminum hydroxide minerals. rsc.org
Time-Dependent DFT (TD-DFT)Excited state properties, optical properties.Predicting the influence of chemical modifications on the photochromic properties of sodalite. rsc.org

Mechanistic Investigations of Material Functionality

Adsorption and Separation Mechanisms

Aluminum silicate (B1173343) serves as a highly effective adsorbent due to a combination of physical and chemical processes that occur at its surface. These mechanisms include ion exchange, direct adsorption of contaminants, and complex interfacial phenomena.

Ion exchange is a primary mechanism by which aluminosilicates capture and remove ionic species from solutions. This process involves the swapping of ions between the solid aluminosilicate (B74896) phase and the liquid phase. The aluminosilicate framework, particularly in its crystalline forms like zeolites, contains negatively charged sites arising from the substitution of Si⁴⁺ by Al³⁺. nih.gov These negative charges are balanced by loosely bound, mobile cations (e.g., Na⁺, K⁺, Ca²⁺), which can be exchanged for other cations present in a surrounding solution. rsc.org

The aluminosilicate oligomers present in the synthesis mixture before crystallization also act as liquid cation exchangers, influencing which cations are incorporated into the final solid structure. rsc.org This indicates that the principles of ion exchange selectivity are fundamental to both the synthesis and the application of these materials. rsc.org

Aluminum silicate is widely investigated for its ability to remove a variety of non-biological contaminants from aqueous solutions, primarily through adsorption. The high specific surface area and porous structure of materials like mesoporous aluminum silicate contribute significantly to its high adsorption capacity. mdpi.comorientjchem.org

Heavy Metals: The removal of toxic heavy metals is a critical application. The surface of aluminum silicate possesses numerous silanol (Si-OH) and deprotonated silanol (Si-O⁻) groups that strongly interact with heavy metal ions. mdpi.com The primary mechanism for metal ion adsorption is a strong electrostatic interaction between the negatively charged Si-O⁻ groups and the positively charged metal cations. mdpi.com Studies have demonstrated the selective uptake of lead (Pb²⁺) over cadmium (Cd²⁺) in binary-component systems, a preference attributed to the higher electronegativity of Pb²⁺. nih.gov The immobilization of metals can also occur through a combination of isomorphous substitution within the silicate structure, interlayer cation exchange, and surface precipitation. researchgate.net

ContaminantAdsorbentMaximum Adsorption Capacity (q_max)Reference
Lead (Pb²⁺)Mesoporous Aluminum Silicate (AS-4)113.01 mg/g mdpi.com
Lead (Pb²⁺)Mesoporous Aluminum Silicate (AS-0)26.8 mg/g mdpi.com
Copper (Cu²⁺)Hydrated Amorphous Magnesium Silicate59 mg/g researchgate.net
Zinc (Zn²⁺)Trioctahedral Smectite122–141 mg/g researchgate.net
Zinc (Zn²⁺)Hydrated Amorphous Magnesium Silicate25 mg/g researchgate.net
Cobalt (Co²⁺)Hydrated Amorphous Magnesium Silicate23 mg/g researchgate.net
Manganese (Mn²⁺)Hydrated Amorphous Magnesium Silicate15 mg/g researchgate.net

Dyes: Organic dyes from industrial effluents can also be effectively removed. The adsorption mechanisms for dyes like methylene blue involve electrostatic interactions between the cationic dye molecules and the negative Si-O⁻ surface sites. mdpi.com Additionally, hydrogen bonding can occur between the silanol groups (Si-OH) on the adsorbent surface and amine groups on the dye molecule, further contributing to the high adsorption capacity. mdpi.com The synthesis method of the aluminum silicate can dramatically impact its performance; for instance, a powder synthesized via a two-step sol-gel method showed over seven times higher adsorption capacity for methylene blue than a powder made by co-precipitation. mdpi.com Modified layered alumino-silicates have also shown enhanced adsorption capacities for reactive dyes like remazol yellow. cabidigitallibrary.org

ContaminantAdsorbentMaximum Adsorption Capacity (q_max)Reference
Remazol YellowLayered Silicate Magadiite ([2Al]NaMG)0.028 mmol/g cabidigitallibrary.org
Remazol YellowLayered Silicate Magadiite ([Al]NaMG)0.026 mmol/g cabidigitallibrary.org
Remazol YellowOriginal Silicate Analogue0.014 mmol/g cabidigitallibrary.org
Cibacron Reactive YellowModified Immobilized Activated Alumina (B75360)25 mg/g researchgate.net

The adsorption capability of aluminum silicate is fundamentally controlled by its surface chemistry and the phenomena occurring at the solid-liquid interface. The surface is typically rich in hydroxyl (OH) groups, primarily silanols (Si-OH) and aluminols (Al-OH). mdpi.comdiva-portal.orgbrjac.com.br These functional groups are the active sites for adsorption.

In some systems, the interaction is more complex than simple surface adsorption. For instance, in the removal of silicate by aluminum hydroxide (B78521), the mechanism depends on the Si/Al molar ratio. nih.govelsevierpure.comresearchgate.net At low ratios, silicate uptake occurs via adsorption onto boehmite, a crystalline form of aluminum oxide-hydroxide. nih.govelsevierpure.comresearchgate.net At higher ratios, the mechanism shifts to the precipitation of poorly crystalline kaolinite (B1170537), an aluminosilicate clay mineral. nih.govelsevierpure.comresearchgate.net This highlights that interfacial reactions can lead to the formation of new solid phases, a process distinct from simple surface adsorption.

Catalytic Mechanisms

Aluminosilicates are among the most important solid acid catalysts in the chemical industry, utilized in processes like fluid catalytic cracking (FCC). wikipedia.org Their catalytic activity stems from the presence of acidic sites on their surface, which can be of two main types: Brønsted and Lewis acid sites.

Brønsted acid sites are proton-donating centers. In aluminosilicates, these sites are formed when a silicon atom in the tetrahedral framework is isomorphically replaced by an aluminum atom. nih.govmq.edu.au This substitution creates a net negative charge on the framework, which, when compensated by a proton (H⁺), forms a bridging hydroxyl group (Si–(OH)–Al). nih.govresearchgate.net These hydroxyl groups are strong Brønsted acids and are considered the primary source of catalytic activity for many acid-catalyzed reactions in zeolites. nih.gov

Lewis acid sites are electron-pair accepting centers. These sites are not typically present in ideal, freshly synthesized aluminosilicates but are often formed as defects during post-synthesis treatments like high-temperature steaming or calcination. nih.gov They can exist as extra-framework aluminum species (EFAL) or as framework-associated, coordinatively unsaturated aluminum atoms. nih.govresearchgate.net The catalytic activity of the alumina matrix component in FCC catalysts is also associated with Lewis acid sites. wikipedia.org In some cases, there is evidence of a synergistic interaction between Brønsted and Lewis acid sites, where the presence of both enhances catalytic performance. nih.gov

Recent strategies have focused on geometrically separating Lewis and Brønsted acid sites on a catalyst to create a cascade reaction environment, where each type of site performs a distinct, sequential catalytic step. mq.edu.au

Amorphous aluminosilicates, where aluminum is well-dispersed within the silica (B1680970) matrix, can form acid sites of intermediate strength. chemrxiv.org These materials can exhibit higher stability and less coke formation in reactions like ethanol dehydration compared to stronger acid catalysts like HZSM-5 zeolite. chemrxiv.org The acid-base properties can be tuned by incorporating other metal oxides. For instance, adding boron oxide (B₂O₃) to alumina increases the number of acid sites, whereas adding gallium oxide (Ga₂O₃) or indium oxide (In₂O₃) causes a decrease in acidity. researchgate.net This tunability allows for the rational design of catalysts for specific applications. The catalytic activity is not solely dependent on acidity; basic sites can also play a crucial role, and the interplay between acidic and basic sites often governs the reaction pathway. uol.detandfonline.com

Mechanisms of Formation and Transformation

The formation and subsequent transformation of silicic acid, aluminum salt are complex processes governed by solution chemistry, temperature, and pressure. These mechanisms are fundamental to both the synthesis of industrial materials and the geological formation of aluminosilicate minerals.

The polymerization of monomeric silicic acid (Si(OH)₄) into polysilicate networks is significantly influenced by the presence of aluminum ions. In aqueous solutions, aluminum ions can interact with silicic acid in several ways. One key mechanism involves aluminum hydroxide acting as a substrate or template for the condensation and polymerization of silica. membranechemicals.com Silicic acid adsorbs onto the surface of precipitated aluminum hydroxide, initiating polymerization with other silica species in the solution. membranechemicals.com

Amorphous aluminosilicates are metastable and undergo recrystallization and phase transformations upon thermal treatment. The nature of the resulting crystalline phases depends heavily on the initial Al/Si ratio, the presence of other cations, and the temperature.

Upon heating, amorphous aluminosilicate gels often undergo a series of transformations. For instance, a gel prepared from pseudo-boehmite (an aluminum oxyhydroxide) and a silica sol first transforms to γ-Al₂O₃ at around 400°C. As the temperature increases to 1050°C, this converts to δ-Al₂O₃, and finally, at approximately 1200°C, it reacts with the amorphous silica to form the stable crystalline phase mullite (B73837) (3Al₂O₃·2SiO₂). researchgate.net In compositions with excess silica, cristobalite may also form. researchgate.net The crystallization of zeolites from amorphous aluminosilicate precursors is another critical transformation, where the amorphous solid dissolves and reorganizes into a well-ordered microporous framework. researchgate.net This process is often kinetically controlled, allowing for the potential to retain the morphology of the parent amorphous phase under specific synthesis conditions. researchgate.net

Table 2: Temperature-Induced Phase Transformations of an Aluminosilicate Gel

Temperature Phase Transformation Resulting Crystalline Phase(s)
~400°C Transformation of pseudo-boehmite component γ-Al₂O₃
~1050°C Further transformation of alumina δ-Al₂O₃
~1200°C Reaction between alumina and silica Mullite (and Cristobalite if SiO₂ is in excess)

Data derived from research on diphasic aluminosilicate gels. researchgate.net

Under hydrothermal conditions (the presence of water at elevated temperature and pressure), the transformation of aluminosilicates is significantly altered. These conditions facilitate the dissolution and reprecipitation of the material, often leading to the formation of hydrated crystalline phases like zeolites and clay minerals. researchgate.netjst.go.jparchivog.com

The hydrothermal treatment of an amorphous aluminosilicate polymer can induce its transformation into a crystalline zeolite, such as phillipsite or zeolite A. researchgate.netresearchgate.net This process is highly dependent on factors like alkalinity, temperature, and reaction time. The transformation typically proceeds in two main stages: an initial hydration of the amorphous material, followed by the nucleation and crystallization of the new mineral phase. jst.go.jp For example, studies have shown that amorphous aluminosilicate xerogels require an alkaline environment to transform into crystalline phillipsite at 145°C. researchgate.net Similarly, the hydrothermal treatment of aluminosilicate gels at 80°C can lead to the formation of zeolite A microcrystals. researchgate.net The structure and morphology of the final product can be controlled by adjusting the synthesis parameters, enabling the directed synthesis of specific aluminosilicate minerals. archivog.com

Advanced Applications in Non Biological Systems

Catalysis and Industrial Chemical Processes

The application of silicic acid, aluminum salt in catalysis is a cornerstone of modern industrial chemistry. Its inherent properties, such as high surface area and acidic nature, make it an effective catalyst and a robust support for other catalytic materials. ajol.info

Catalyst and Catalyst Carrier Development

This compound, is integral to the development of catalysts and catalyst carriers due to its thermal stability and porous structure. ajol.info These aluminosilicates serve as a foundational material in creating catalytic systems for a multitude of chemical reactions. The general chemical formula is often represented as xAl₂O₃·ySiO₂·zH₂O, indicating a composition derived from aluminum oxide and silicon dioxide. ajol.info

The development of these materials often involves processes like co-precipitation, where aluminum and silicon species are simultaneously precipitated from a solution. ajol.info This method allows for the synthesis of aluminum silicate (B1173343) powders with tailored properties. The acidic characteristics and high surface area of certain aluminum silicates make them efficient as both catalysts and catalyst supports in various chemical transformations. ajol.info

Zeolite-Based Catalysts in Hydrocarbon Processing (e.g., Dewaxing, Olefin Conversion)

Zeolites, which are crystalline aluminosilicates, are a prominent class of catalysts widely employed in the petrochemical industry. ajol.info Their well-defined porous structure is crucial for shape-selective catalysis, enabling precise control over chemical reactions. ajol.info One of the most significant applications of zeolite-based catalysts is in fluid catalytic cracking (FCC), a process that converts heavy crude oil into more valuable products like gasoline. ajol.info

In hydrocarbon processing, these catalysts are essential for processes such as dewaxing, which involves the removal of long-chain paraffins to improve the cold flow properties of fuels. They are also used in olefin conversion, facilitating the transformation of olefins into other valuable hydrocarbons. The effectiveness of these catalysts is often dependent on their silica-to-alumina molar ratio, which influences their acidity and catalytic activity.

The table below summarizes the application of different zeolite-based catalysts in hydrocarbon processing.

Catalyst SystemHydrocarbon ProcessFeedstockKey ProductsReference
ZSM-5 and FAU Zeolite MixturesFluid Catalytic CrackingArabian Light Crude OilLight Olefins e3s-conferences.org
MFI Zeolite (e.g., ZSM-5)Alkane AromatizationAlkanes (C2-C6)Benzene, Toluene, Xylenes researchgate.net
Crystalline Aluminium SilicatesOlefin ProductionMethyl Alcohol or Dimethyl EtherEthylene, Propylene researchgate.net

Support Materials for Active Catalytic Species

Beyond their direct catalytic role, aluminum silicates are extensively used as support materials. ajol.inforesearchgate.net They provide a stable, high-surface-area platform onto which active catalytic metals can be dispersed. ajol.info This dispersion maximizes the exposure of the active metal sites to the reactants, thereby enhancing catalytic efficiency and reaction rates. researchgate.net

Environmental Engineering and Remediation

The unique surface properties of this compound make it a valuable material for environmental applications, particularly in the removal of pollutants from water.

Adsorbents for Pollutant Removal from Aqueous Solutions

Aluminosilicates are effective adsorbents for a wide range of pollutants due to their porous structure and the presence of active sites on their surface. nih.gov They can remove both inorganic and organic contaminants from aqueous solutions.

Studies have demonstrated the efficacy of hydrous aluminosilicate (B74896) clays (B1170129) in the removal of heavy metal ions. For example, complete removal of Lead(II) from water has been achieved using this material. ajol.info The adsorption process is influenced by factors such as pH, adsorbent dosage, and contact time. The data often fits well with Langmuir and Dubinin-Radushkevich isotherm models, suggesting a chemisorption mechanism. ajol.info

Mesoporous aluminosilica monoliths have also shown high efficiency in adsorbing organic pollutants like aniline, p-chloroaniline, o-aminophenol, and p-nitroaniline, with removal rates of up to 90% within a short time frame. nih.gov Furthermore, nanoporous aluminosilicate monoliths are effective in the high-speed removal of organic dyes. nih.gov

The table below presents data on the removal of various pollutants using aluminosilicate-based adsorbents.

PollutantAdsorbentRemoval Efficiency (%)Optimal ConditionsReference
Lead(II)Hydrous Alumino-silicate Clay99-100pH 5, Adsorbent dose 200 g/L ajol.info
Chromium(III)Hydrous Alumino-silicate Clay99-100- ajol.info
Iron(III)Hydrous Alumino-silicate Clay96-98- ajol.info
Aniline, p-chloroaniline, o-aminophenol, p-nitroanilineMesoporous Aluminosilica Monolithsup to 90Adsorbent dose 10 g/L nih.gov
TetracyclineSi@Al Adsorbent97.13pH 4.5, Adsorbent dose 2.0 g/L mdpi.com
Methylene BlueSi@Al Adsorbent96.39pH 4.5-8.5, Adsorbent dose 4.0 g/L mdpi.com
Copper(II)Si@Al Adsorbent97.47pH 8.5, Adsorbent dose 2.0 g/L mdpi.com

Sorption Capacity for Specific Ions (e.g., Thorium)

The application of aluminosilicates extends to the removal of specific and often hazardous ions from aqueous solutions. Research has been conducted on the use of mesoporous aluminum silicate composites derived from industrial by-products for the removal of thorium. researchgate.net

The adsorption isotherms for thorium on these materials indicate a favorable sorption process. The specific sorption capacity is a critical parameter in evaluating the effectiveness of the adsorbent. While detailed quantitative data from the provided search results is limited, the studies confirm the potential of aluminum silicate-based materials as effective sorbents for radionuclides like thorium. researchgate.nethu.edu.jo The mechanism often involves ion exchange and surface complexation.

Immobilization of Radionuclides

This compound, in various forms such as natural clays (bentonite, kaolin) and synthetic zeolites, serves as a critical material for the immobilization of radionuclides from nuclear waste streams. researchgate.netresearchgate.net The efficacy of these aluminosilicate matrices stems from their ability to incorporate radioactive elements into their durable crystal structures, effectively isolating them from the environment. researchgate.netiaea.org This process is achieved through mechanisms like ion exchange, surface adsorption, and the formation of stable mineral phases upon thermal treatment. researchgate.netresearchgate.net

Geopolymers, which are alkali-activated aluminosilicate cements, have gained significant attention as an alternative to traditional Portland cement for encapsulating radioactive waste. iaea.orgiaea.org Their adaptable gel network and high strength contribute to the effective immobilization of various waste streams. iaea.orgiaea.org

Research has demonstrated the successful immobilization of several key radionuclides:

Uranium (U): Uranium can be immobilized within an aluminum silicate glassy melt formed during the heating of materials like fly ash. researchgate.net This process incorporates uranium dioxide particles into the matrix, significantly reducing their leachability. researchgate.net

Strontium (Sr): Strontium can be captured through physical absorption within the aluminosilicate matrix and by fixation on the surface of materials like fly ash. researchgate.net Zeolites, a type of aluminosilicate, have shown high selectivity for strontium, and their incorporation into cement composites can significantly reduce leaching. zeolitemin.comnih.gov

Cesium (Cs): Zeolites are particularly effective at removing cesium from liquid radioactive waste due to their strong ion-exchange capabilities. researchgate.netzeolitemin.com The thermal treatment of cesium-loaded zeolites can lead to the formation of stable aluminosilicate matrices, effectively locking the radionuclide in place. frontiersin.org

Iodine (I): Radioiodine can be immobilized within the sodalite cages of zeolites through an interzeolite transformation process. mdpi.com This method has shown that over 98% of the iodine can be successfully trapped within the structure. mdpi.com

The following table summarizes the effectiveness of aluminosilicate-based materials in the immobilization of various radionuclides.

RadionuclideImmobilization MatrixMechanismEfficacy
Uranium (U)Fly ash-borax matrix (heated at 1000°C)Incorporation into glassy meltGood resistance to leaching
Strontium (Sr)Bentonite (B74815) matrix (heated at 1000°C), Fly ashPhysical absorption, Surface fixationGood resistance to leaching
Cesium (Cs)Zeolites (e.g., Clinoptilolite)Ion exchangeHigh selectivity and removal capacity
Iodine (I)Zeolites (transformation to Sodalite)Entrapment in sod-cages>98% immobilization

Filtration and Separation in Water Treatment (excluding biological aspects)

Aluminosilicate materials, including natural clays and synthetic zeolites, are extensively utilized in non-biological water treatment processes for the removal of heavy metals and other inorganic contaminants. kpi.uakpi.uaresearchgate.net Their effectiveness is attributed to their porous structure, high surface area, and ion-exchange capacity. kpi.uamdpi.comtaylorfrancis.com The mechanism of removal primarily involves adsorption and ion exchange, where contaminant ions are captured on the surface and within the porous network of the aluminosilicate. mdpi.comtaylorfrancis.com

The performance of aluminosilicates as adsorbents is influenced by several factors, including the pH of the water, the initial concentration of the contaminant, and the specific chemical composition of the adsorbent. ajol.inforesearchgate.net For instance, the removal of lead ions has been shown to be effective over a pH range of 4.0 to 7.0. researchgate.net

Studies have demonstrated the selective adsorption capabilities of aluminosilicates. In binary-component systems containing both cadmium (Cd) and lead (Pb), aluminosilicate-based adsorbents have shown a preference for adsorbing Pb²⁺ ions, which is attributed to the higher electronegativity of lead. nih.gov This selectivity can be advantageous for the separation and potential reuse of specific metals from wastewater. nih.gov

The table below presents research findings on the adsorption efficiency of aluminosilicate materials for various heavy metals.

Heavy MetalAdsorbent MaterialAdsorption EfficiencyNotes
Lead (Pb²⁺)Hydrous alumino-silicate clay (AlSiM)Up to 100%Effective at pH 5
Cadmium (Cd²⁺)Aluminosilicate-based mesoporous adsorbentLower than Pb²⁺ in binary systemsSelective adsorption of Pb²⁺ observed
Chromium (Cr³⁺)Hydrous alumino-silicate clay (AlSiM)99-100%From tannery wastewater
Iron (Fe³⁺)Hydrous alumino-silicate clay (AlSiM)96-98%From tannery wastewater
Manganese (Mn²⁺)Hydrous alumino-silicate clay (AlSiM)85-97%From tannery wastewater
Zinc (Zn²⁺)Hydrous alumino-silicate clay (AlSiM)78-86%From tannery wastewater

Advanced Materials Science and Engineering

Ceramic Materials and Precursors

This compound, particularly in the form of kaolin (B608303) and other clays, is a fundamental raw material in the manufacturing of a wide range of ceramic products. digitalfire.com The thermal transformation of these aluminosilicates during firing is crucial to the development of the desired microstructure and mechanical properties of the final ceramic body. researchgate.netscientific.net

When heated, kaolinite (B1170537), a primary component of kaolin, undergoes a series of phase transformations. researchgate.net Initially, it loses its hydroxyl groups to form metakaolin. researchgate.net As the temperature increases, further transformations lead to the formation of spinel and ultimately mullite (B73837), a highly stable and strong crystalline phase, along with cristobalite (a crystalline form of silica). researchgate.nettandfonline.comresearchgate.net The formation and morphology of mullite crystals are critical for the mechanical strength and thermal stability of the ceramic. scientific.nettandfonline.com The addition of kaolin to other clays can enhance the formation of mullite and improve the refractoriness and whiteness of the fired product. tandfonline.com

The table below outlines the key phase transformations of kaolinite during the ceramic firing process.

Temperature Range (°C)Phase TransformationResulting Phases
~500-600DehydroxylationMetakaolin
~900-1000Unstable phaseSpinel phase and amorphous silica (B1680970)
>1000Nucleation and growthMullite and Cristobalite
~1200-1300Crystal growthWell-developed Mullite and Cristobalite

The incorporation of aluminosilicates in ceramic formulations contributes to:

High thermal stability: Allowing the ceramics to be used in high-temperature applications.

Good mechanical strength: Due to the formation of a mullite network. scientific.net

Control over vitrification: The composition of the aluminosilicate influences the amount and viscosity of the liquid phase formed during firing, which affects the densification and final porosity of the ceramic. tandfonline.com

Glass Science and Engineering

In the field of glass science, this compound is a key component in the formulation of aluminosilicate glasses. researchgate.netaau.dk The addition of alumina (B75360) (Al₂O₃) to a silicate glass network significantly enhances its properties. tandfonline.commdpi.comresearchgate.net Alumina acts as a network former, similar to silica (SiO₂), where aluminum atoms can substitute for silicon in the tetrahedral network, provided there are charge-balancing cations present. researchgate.net

This structural role of aluminum leads to several beneficial properties in aluminosilicate glasses:

Increased Durability: Alumina improves the chemical resistance of the glass. tandfonline.commdpi.com

Higher Glass Transition Temperature: This allows the glass to be used at higher temperatures. tandfonline.commdpi.com

Improved Mechanical Properties: Aluminosilicate glasses exhibit higher hardness, elastic modulus, and fracture toughness compared to traditional soda-lime silicate glasses. mdpi.commdpi.commdpi.com

Reduced Devitrification Tendency: The presence of alumina can inhibit the crystallization of the glass during cooling. tandfonline.commdpi.com

The following table illustrates the effect of composition on the properties of aluminosilicate glasses.

PropertyEffect of Increasing Al₂O₃/Na₂O Ratio (in per-alkaline systems)
DensityIncreases
Coefficient of Thermal Expansion (CTE)Decreases
Glass Transition Temperature (Tg)Increases
Elastic Moduli (Young's Modulus, Shear Modulus)Increases
Vickers HardnessIncreases

Refractories and High-Temperature Materials

Aluminosilicate materials are the cornerstone of a major class of refractories used in high-temperature industrial applications such as furnaces, kilns, and reactors. refmon.inkeruirefra.comaluminabricks.com These materials are valued for their high refractoriness (ability to withstand high temperatures without deforming), good thermal stability, and resistance to thermal shock and chemical corrosion. keruirefra.comaluminabricks.com

The properties of aluminosilicate refractories are primarily determined by the ratio of alumina (Al₂O₃) to silica (SiO₂). aluminabricks.comresearchgate.net Refractories are generally classified based on their alumina content, with higher alumina content typically leading to higher refractoriness and better performance at extreme temperatures. aluminabricks.comaluminabricks.com

Fireclay Bricks (Low Alumina): Contain lower percentages of alumina and are used in less demanding applications. keruirefra.com

High Alumina Bricks: With alumina content exceeding 48%, these bricks offer significantly improved refractoriness, strength, and resistance to both acidic and basic slags. keruirefra.comaluminabricks.com

Corundum Bricks: Containing over 90% alumina, these are used in the most severe high-temperature environments. aluminabricks.comaluminabricks.com

The table below provides a comparison of different types of alumina-silica refractory bricks.

Refractory Brick TypeMain Chemical CompositionChemical NatureKey Characteristics
Fire Clay BrickLow Al₂O₃ (25-48%)Weakly AcidicLow cost; average overall performance.
High Alumina BrickHigh Al₂O₃ (>48%)NeutralSignificantly improved refractoriness, strength, and erosion resistance.
Corundum BrickAl₂O₃ ≥ 90%NeutralVery high strength and refractoriness; high abrasion resistance.
Corundum Mullite BrickAl₂O₃, MulliteNeutralBetter thermal shock resistance than pure corundum; balanced properties.
Alumina Chrome BrickAl₂O₃, Cr₂O₃Neutral to BasicExtremely resistant to molten metal and basic slag corrosion.
Alumina Silicon Carbide BrickAl₂O₃, SiCNeutralExcellent resistance to molten iron erosion and thermal shock; high strength.

Composite Materials Development

This compound, in particulate or fibrous forms, is widely used as a filler or reinforcement in the development of advanced composite materials, particularly in polymer matrices. iust.ac.irresearchgate.net The incorporation of aluminosilicate fillers can significantly enhance the mechanical, thermal, and dimensional properties of the host polymer. iust.ac.irresearchgate.net

The effectiveness of aluminosilicate fillers depends on several factors, including:

Filler Content: The concentration of the filler has a direct impact on the properties of the composite. Generally, increasing the filler content leads to an increase in hardness, stiffness, and strength up to an optimal level. iust.ac.irresearchgate.net

Particle Size and Shape: The size and aspect ratio of the filler particles influence the interfacial area and stress transfer between the filler and the matrix. iust.ac.ir

Filler-Matrix Adhesion: Good adhesion between the filler and the polymer matrix is crucial for effective load transfer and improved mechanical performance. Surface modification of the filler particles is often employed to enhance this adhesion. iust.ac.ir

In dental composites, for example, aluminosilicate-based fillers are used to improve the durability and wear resistance of restorative materials. researchgate.net The addition of nano-sized aluminosilicate particles can lead to a significant increase in flexural strength and hardness. iust.ac.ir

The table below shows the effect of filler content on the mechanical properties of a dental composite resin.

Filler Content (wt. %)Flexural Strength (MPa)Flexural Modulus (GPa)
45Increases initiallyIncreases
50Reaches a peakContinues to increase
>50May decrease without proper coupling agentsContinues to increase

Q & A

Basic Question: What are the standard laboratory methods for synthesizing silicic acid, aluminum salts?

Methodological Answer:
Silicic acid, aluminum salts (e.g., polysilicic-aluminum chloride, PASC) are synthesized by co-polymerizing silicic acid precursors (e.g., sodium silicate) with aluminum salts (e.g., aluminum chloride) under controlled pH and temperature. Key steps include:

  • Adjusting the molar ratio of Al/Si (typically 1:1 to 2:1) to optimize polymerization .
  • Maintaining pH between 3.5–5.0 using dilute HCl or NaOH to stabilize the colloidal product .
  • Stirring vigorously (300–500 rpm) for 1–2 hours to ensure homogeneous mixing and polymerization .
    Characterization involves measuring SiO₂ content via gravimetric analysis and Al³⁺ via atomic absorption spectroscopy (AAS) .

Basic Question: Which analytical techniques are critical for characterizing silicic acid, aluminum salts?

Methodological Answer:
Essential techniques include:

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantifies Al and Si ratios with detection limits <0.1 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Si-O-Al bridging bonds (peaks at 950–1100 cm⁻¹) to confirm polymerization .
  • X-Ray Diffraction (XRD) : Differentiates amorphous vs. crystalline phases; amorphous silicic acid, aluminum salts show broad humps at 20–30° 2θ .
  • Zeta Potential Analysis : Measures surface charge (e.g., +30 mV for PASC at pH 5) to assess colloidal stability .

Intermediate Question: How are silicic acid, aluminum salts applied in wastewater treatment as coagulants?

Methodological Answer:
These salts act as inorganic polymer flocculants via dual mechanisms:

  • Charge Neutralization : Positively charged Al³⁺ hydrolyzed species (e.g., [Al(OH)₂]⁺) destabilize negatively charged colloids (e.g., dyes, organic matter) .
  • Adsorption Bridging : Polysilicic acid chains (SiO₂·nH₂O) physically entrap particles, forming settleable flocs .
    Experimental optimization requires:
  • Jar tests at varying dosages (10–100 mg/L) and pH (4–8) to determine optimal turbidity removal .
  • Monitoring floc size via dynamic light scattering (DLS) to assess bridging efficiency .

Advanced Question: How do environmental factors influence the dissolution kinetics of silicic acid, aluminum salts in marine systems?

Methodological Answer:
Dissolution kinetics depend on:

  • pH : Below pH 6, Al³⁺ hydrolyzes into soluble species (e.g., [Al(OH)]²⁺), accelerating dissolution. Above pH 8, Al(OH)₃ precipitates, reducing solubility .

  • Detrital Content : Higher detrital silica (e.g., quartz) suppresses dissolution via competitive adsorption, modeled by:
    Silicic acid concentration=700 μM×ln(X)\text{Silicic acid concentration} = 700\ \mu\text{M} \times \ln(X)

    where XX is the detrital-to-biosilica ratio .

  • Temperature : Activation energy (\sim50 kJ/mol) derived from Arrhenius plots explains faster dissolution at 25°C vs. 4°C .

Advanced Question: How do silicic acid, aluminum salts mitigate aluminum neurotoxicity in biological systems?

Methodological Answer:
Silicic acid binds Al³⁺ to form hydroxyaluminosilicates (HAS), which are biologically inert. Methodologies to study this include:

  • In Vitro Binding Assays : Mix AlCl₃ with silicic acid (molar ratio 1:2) at pH 7.4; quantify unbound Al³⁺ using fluorometric probes (e.g., lumogallion) .
  • In Vivo Excretion Studies : Administer ¹³Al-labeled HAS to model organisms; measure urinary ¹³Al via gamma spectrometry to confirm renal excretion .
  • Neurocellular Models : Expose hippocampal neurons to HAS; assess tau protein aggregation via Western blotting to evaluate neuroprotection .

Advanced Question: How can contradictions in reported solubility data of silicic acid, aluminum salts be resolved?

Methodological Answer:
Discrepancies arise from:

  • Varied Experimental Conditions : Standardize pH (e.g., 5.0 ± 0.2), ionic strength (0.1 M NaCl), and temperature (25°C) .
  • Analytical Interference : Use chelators (e.g., EDTA) to mask competing cations (e.g., Fe³⁺) during ICP-OES analysis .
  • Modeling Approaches : Apply geochemical software (e.g., PHREEQC) to predict solubility under equilibrium conditions, validating with pore water data from marine sediments .

Intermediate Question: What protocols determine the aluminum-to-silicon ratio in silicic acid, aluminum salts?

Methodological Answer:
The Al/Si ratio is quantified via:

Acid Digestion : Digest 0.1 g sample in HNO₃/HF (3:1) at 150°C for 4 hours .

Dilution and Analysis : Dilute digestate to 50 mL; measure Al and Si via ICP-OES at wavelengths 396.15 nm (Al) and 251.61 nm (Si) .

Validation : Cross-check with X-ray fluorescence (XRF) for bulk composition accuracy .

Advanced Question: What methodologies study interactions between silicic acid, aluminum salts and organic matter?

Methodological Answer:
Key approaches include:

  • Fluorescence Quenching : Titrate humic acid with silicic acid, aluminum salts; monitor fluorescence emission decay at 450 nm (λ_ex = 340 nm) to quantify binding constants .
  • Size-Exclusion Chromatography (SEC) : Separate organo-aluminosilicate complexes using Sephadex G-25 columns; analyze fractions via FTIR and ICP-MS .
  • Molecular Dynamics (MD) Simulations : Model Si-O-Al linkages with carboxylate groups of organic matter using software like GROMACS; validate with XRD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.